Product packaging for Sagittatoside C(Cat. No.:)

Sagittatoside C

Cat. No.: B3026906
M. Wt: 718.7 g/mol
InChI Key: QGVUYZAEBBWPRU-RTHLAZLQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sagittatoside C has been reported in Epimedium sagittatum, Epimedium diphyllum, and Epimedium grandiflorum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H42O16 B3026906 Sagittatoside C

Properties

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O16/c1-14(2)6-11-19-20(38)12-21(39)23-26(42)32(29(49-30(19)23)17-7-9-18(45-5)10-8-17)50-35-33(31(47-16(4)37)24(40)15(3)46-35)51-34-28(44)27(43)25(41)22(13-36)48-34/h6-10,12,15,22,24-25,27-28,31,33-36,38-41,43-44H,11,13H2,1-5H3/t15-,22+,24-,25+,27-,28+,31+,33+,34-,35-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVUYZAEBBWPRU-RTHLAZLQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sagittatoside C: A Technical Guide to Its Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and stability of Sagittatoside C. Due to the limited availability of direct experimental data for this compound, this document also incorporates data from closely related flavonoid glycosides and general principles to offer a predictive assessment. All quantitative data is summarized for clarity, and detailed experimental protocols are provided as representative methodologies.

Physicochemical Properties

This compound is a flavonoid glycoside, a class of natural products known for their diverse biological activities. Its core structure is a flavone aglycone linked to sugar moieties. The precise arrangement of these sugars and other substituents dictates its chemical and physical characteristics.

Structural and General Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₃₅H₄₂O₁₆PubChem
Molecular Weight 718.7 g/mol PubChem
Canonical SMILES C[C@H]1--INVALID-LINK--OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5--INVALID-LINK--CO)O)O)O)OC(=O)C">C@@HOPubChem
InChI Key QGVUYZAEBBWPRU-RTHLAZLQSA-NPubChem
Predicted XlogP 2.4PubChem
Appearance No Data Available (Typically yellow powder for related flavonoids)-
Solubility
SolventPredicted SolubilityRationale
Water Sparingly soluble to solubleThe presence of multiple hydroxyl groups from the sugar moieties increases water solubility compared to the aglycone. However, the large, relatively nonpolar aglycone can limit extensive solubility.
Methanol, Ethanol SolubleThese polar protic solvents are effective at solvating the hydroxyl groups of both the sugar and aglycone portions of the molecule.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Chloroform, Dichloromethane Sparingly soluble to insolubleThese nonpolar solvents are generally poor at solvating the highly polar sugar residues.
Ethyl Acetate Moderately solubleOffers a balance of polarity that can accommodate both the flavonoid and sugar components to some extent.
Melting Point

The melting point for this compound has not been experimentally reported. Flavonoid glycosides typically have high melting points, often decomposing at elevated temperatures due to the thermal lability of the glycosidic bonds and the extensive hydrogen bonding network.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and quality control of natural products. While specific spectra for this compound are not publicly available, the expected characteristics are outlined below.

1.4.1. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 718.7), the following characteristics are expected in an ESI-MS analysis:

  • Ionization: It would readily form protonated molecules [M+H]⁺ at m/z 719.25 or sodium adducts [M+Na]⁺ at m/z 741.24 in positive ion mode.

  • Fragmentation: Tandem MS (MS/MS) would likely show fragmentation patterns characteristic of flavonoid C-glycosides, which often involve cleavages within the sugar moieties and loss of water molecules, rather than simple loss of the entire sugar unit as seen with O-glycosides.[1] Fragmentation of the related compound, Sagittatoside A, has been observed with a transition from m/z 677.33 to 369.24, indicating the loss of a sugar moiety and subsequent fragmentation of the aglycone.[2]

1.4.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would provide a map of all carbon atoms in the molecule. Based on its structure, the approximate chemical shifts (δ) are predicted in Table 2.

Carbon TypeExpected Chemical Shift (ppm)
Carbonyl (C=O)170 - 185
Aromatic & Alkene Carbons100 - 165
Anomeric Carbons (O-C-O)95 - 105
Sugar Carbons (C-O)60 - 85
Methoxy Carbon (-OCH₃)~55
Aliphatic Carbons (CH, CH₂, CH₃)10 - 40

1.4.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands corresponding to the functional groups present in this compound, as detailed in Table 3.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3500 - 3200 (broad)
Alkene/Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-HC-H Stretch3000 - 2850
Carbonyl (C=O)C=O Stretch1680 - 1640
Aromatic C=CC=C Stretch1600 - 1450
C-O BondsC-O Stretch1300 - 1000

Stability of this compound

Specific stability data for this compound is not available in the current literature. The stability of flavonoid glycosides is generally influenced by pH, temperature, and light.

pH Stability

Flavonoid glycosides tend to be most stable in slightly acidic conditions (pH 4-6).

  • Acidic Conditions (pH < 4): Strong acidic conditions can lead to the hydrolysis of glycosidic bonds, although C-glycosides are generally more resistant to acid hydrolysis than O-glycosides.

  • Alkaline Conditions (pH > 7): Basic conditions can cause degradation of the flavonoid backbone through oxidation and rearrangement reactions. Studies on other glycosides have shown that degradation rates increase with increasing pH in alkaline solutions.[3][4]

Thermal Stability

This compound is expected to be susceptible to thermal degradation. High temperatures can lead to the cleavage of glycosidic bonds and degradation of the aglycone structure. For many natural glycosides, degradation follows pseudo-first-order kinetics, with the rate of degradation increasing with temperature.[5] It is advisable to store this compound, both in solid form and in solution, at low temperatures (e.g., -20°C for long-term storage) and protected from heat.

Photostability

Flavonoids can be sensitive to light, particularly UV radiation. Photodegradation can lead to the formation of radicals and subsequent decomposition of the molecule. Therefore, it is recommended to store this compound in light-resistant containers and to handle it under subdued light conditions to prevent photochemical degradation.

Experimental Protocols

The following are generalized protocols for the isolation and analysis of flavonoid glycosides like this compound from plant sources, such as Epimedium species.

Isolation and Purification of this compound

This protocol outlines a typical workflow for extracting and purifying this compound from plant material.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried Epimedium Plant Material extraction Maceration or Soxhlet Extraction (e.g., with 70% Ethanol) plant_material->extraction filtration Filtration to remove solid residue extraction->filtration concentration Rotary Evaporation to yield crude extract filtration->concentration column_chrom Column Chromatography (e.g., Silica Gel or Macroporous Resin) concentration->column_chrom Liquid-liquid partitioning (optional) fraction_collection Fraction Collection based on TLC column_chrom->fraction_collection prep_hplc Preparative HPLC (e.g., C18 column) fraction_collection->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: Dried and powdered plant material is extracted with a polar solvent system, typically an ethanol/water mixture, to efficiently extract glycosides.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography to separate compounds based on polarity. A gradient elution is often employed.

  • Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.

  • Preparative HPLC: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.

HPLC Analysis of this compound

This protocol describes a representative analytical HPLC method for the quantification of this compound.

G sample_prep Sample Preparation Dissolve in Methanol Filter through 0.45 µm filter hplc_system HPLC System C18 Column (e.g., 4.6 x 250 mm, 5 µm) Column Temp: 30-35°C sample_prep->hplc_system detection Detection UV-Vis Detector (e.g., at 270 nm) hplc_system->detection mobile_phase Mobile Phase (Gradient) A: Acetonitrile B: Water with 0.1% Formic Acid mobile_phase->hplc_system quantification Quantification Integrate peak area Compare to standard curve detection->quantification

Caption: Workflow for the HPLC analysis of this compound.

Methodology:

  • Standard and Sample Preparation: A standard stock solution of purified this compound is prepared in methanol. Samples are also dissolved in methanol and filtered.

  • Chromatographic Conditions: A reverse-phase C18 column is typically used. A gradient elution with a mobile phase consisting of acetonitrile and acidified water allows for the separation of flavonoids.

  • Detection: A UV-Vis detector is used for monitoring the elution, with a detection wavelength set at the absorbance maximum for the flavonoid chromophore (typically around 270 nm).

  • Quantification: The concentration of this compound in a sample is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.

Involvement in Signaling Pathways

Currently, there is no published research that specifically elucidates the signaling pathways modulated by this compound. However, many flavonoid compounds are known to interact with various cellular signaling cascades, suggesting potential areas of investigation for this compound.

For instance, other natural glycosides like Lanatoside C have been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating pathways such as MAPK, Wnt, and PI3K/AKT/mTOR.[6][7] Flavonoids, in general, are often studied for their effects on pathways related to inflammation (e.g., NF-κB signaling), oxidative stress (e.g., Nrf2 signaling), and cell survival.

The diagram below illustrates a hypothetical framework for investigating the biological activity of this compound, based on pathways commonly affected by flavonoids.

G cluster_cellular_effects Potential Cellular Effects cluster_pathways Potential Signaling Pathways sag_c This compound antioxidant Antioxidant Activity sag_c->antioxidant anti_inflammatory Anti-inflammatory sag_c->anti_inflammatory apoptosis Apoptosis Induction sag_c->apoptosis cell_cycle Cell Cycle Arrest sag_c->cell_cycle nrf2 Nrf2 Pathway antioxidant->nrf2 nfkb NF-κB Pathway anti_inflammatory->nfkb mapk MAPK Pathway apoptosis->mapk pi3k PI3K/AKT Pathway apoptosis->pi3k cell_cycle->mapk cell_cycle->pi3k

Caption: Potential signaling pathways for investigation for this compound.

This guide serves as a foundational resource for professionals working with this compound. As new research emerges, the specific properties and biological activities of this compound will be further clarified.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Sagittatoside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sagittatoside C, a prenylated flavonol glycoside with significant therapeutic potential, has garnered increasing interest within the pharmaceutical and nutraceutical industries. Despite its promise, the biosynthetic pathway of this complex natural product in plants remains largely uncharacterized. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of flavonoid and terpenoid metabolism. By elucidating the likely enzymatic steps and precursor molecules, this document aims to provide a foundational roadmap for researchers seeking to investigate and engineer the biosynthesis of this valuable compound. Detailed experimental protocols for pathway elucidation and quantitative data from analogous pathways are presented to facilitate future research endeavors. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise conceptual framework.

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities. Among these, prenylated flavonoids have attracted particular attention due to their enhanced lipophilicity and, consequently, improved bioavailability and bioactivity. This compound, a derivative of icariin, is a prime example of such a compound, exhibiting promising pharmacological properties. Understanding its biosynthesis is paramount for developing biotechnological production platforms and for enabling the targeted engineering of novel derivatives with enhanced therapeutic efficacy.

This whitepaper outlines a hypothetical, yet scientifically grounded, biosynthetic pathway for this compound. The proposed pathway is dissected into three key stages: the formation of the flavonoid backbone, the subsequent prenylation of the flavonoid core, and the final glycosylation events that yield the mature this compound molecule.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to originate from the convergence of the shikimate and phenylpropanoid pathways, leading to the formation of a flavonoid aglycone, which is subsequently modified by prenylation and glycosylation.

Formation of the Kaempferol Backbone

The biosynthesis of the core flavonoid structure of this compound, kaempferol, is initiated from the aromatic amino acid L-phenylalanine.[1] This process involves a series of enzymatic reactions catalyzed by a well-characterized set of enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone into naringenin.

  • Flavanone 3-Hydroxylase (F3H): Introduces a hydroxyl group at the 3-position of naringenin to yield dihydrokaempferol.

  • Flavonol Synthase (FLS): Catalyzes the desaturation of dihydrokaempferol to form the flavonol, kaempferol.

Kaempferol_Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS

Figure 1: Biosynthesis of the Kaempferol Backbone.
Prenylation of the Flavonoid Core

A key structural feature of this compound is the prenyl group attached to the A-ring of the flavonoid skeleton. This modification is catalyzed by a flavonoid-specific prenyltransferase.

  • Kaempferol 8-Prenyltransferase (PT): This enzyme transfers a dimethylallyl pyrophosphate (DMAPP) group to the 8-position of the kaempferol A-ring, yielding 8-prenylkaempferol (Icaritin). The DMAPP precursor is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.

Prenylation_Step cluster_0 Substrates Kaempferol Kaempferol 8-Prenylkaempferol (Icaritin) 8-Prenylkaempferol (Icaritin) Kaempferol->8-Prenylkaempferol (Icaritin) Prenyltransferase DMAPP DMAPP DMAPP->8-Prenylkaempferol (Icaritin)

Figure 2: Prenylation of the Kaempferol Core.
Glycosylation of the Prenylated Aglycone

The final steps in the biosynthesis of this compound involve the sequential attachment of two sugar moieties to the 8-prenylkaempferol (Icaritin) aglycone. These reactions are catalyzed by specific UDP-dependent glycosyltransferases (UGTs).

  • UDP-rhamnose:Icaritin 3-O-rhamnosyltransferase (UGT1): This enzyme transfers a rhamnose sugar from UDP-rhamnose to the 3-hydroxyl group of icaritin, forming a rhamnoside intermediate.

  • UDP-glucose:3-O-rhamnosyl-icaritin 7-O-glucosyltransferase (UGT2): A second UGT then attaches a glucose molecule from UDP-glucose to the 7-hydroxyl group of the rhamnosylated intermediate. The PubChem entry for this compound indicates an additional acetate group.

  • Acetyl-CoA: this compound O-acetyltransferase (AT): An acetyltransferase likely catalyzes the final acetylation step, using acetyl-CoA as the acetyl donor.

Glycosylation_Acetylation 8-Prenylkaempferol (Icaritin) 8-Prenylkaempferol (Icaritin) Icaritin 3-O-rhamnoside Icaritin 3-O-rhamnoside 8-Prenylkaempferol (Icaritin)->Icaritin 3-O-rhamnoside UGT1 UDP-rhamnose UDP-rhamnose UDP-rhamnose->Icaritin 3-O-rhamnoside Sagittatoside A (Icariin) Sagittatoside A (Icariin) Icaritin 3-O-rhamnoside->Sagittatoside A (Icariin) UGT2 UDP-glucose UDP-glucose UDP-glucose->Sagittatoside A (Icariin) This compound This compound Sagittatoside A (Icariin)->this compound AT Acetyl-CoA Acetyl-CoA Acetyl-CoA->this compound

Figure 3: Glycosylation and Acetylation of the Aglycone.

Quantitative Data from Analogous Pathways

Direct quantitative data for the biosynthesis of this compound is not yet available in the scientific literature. However, data from studies on related flavonoid biosynthesis pathways can provide a valuable reference for experimental design and metabolic modeling.

Table 1: Kinetic Parameters of a Representative Flavonoid Prenyltransferase (LaPT2 from Lupinus albus)

SubstrateApparent Km (µM)Relative Conversion Rate (%)
KaempferolNot reported98.25
QuercetinNot reported94.85
NaringeninNot reported8.76
DMAPP400 (with Kaempferol)-
Data adapted from a study on a flavonoid prenyltransferase from white lupin.

Table 2: Kinetic Parameters of a Representative Flavonoid Glycosyltransferase (CsUGT76F1 from Citrus sinensis)

SubstrateApparent Km (µM)
Kaempferol28.09
Quercetin36.78
Naringenin20.41
Hesperetin15.16
Data adapted from a study on a flavonoid glycosyltransferase from sweet orange.[2]

Table 3: Representative Flavonoid Content in Epimedium Species

CompoundContent (% of dry weight)
Icariin0.65
Epimedin A0.13
Epimedin B0.11
Epimedin C0.06
Data represents the highest values found in a study of various Epimedium species and provides a benchmark for expected product yields.

Experimental Protocols for Pathway Elucidation

The following protocols provide a general framework for the experimental elucidation of the this compound biosynthetic pathway.

Identification of Candidate Genes
  • Transcriptome Analysis: Perform RNA-seq on tissues of the plant known to produce this compound (e.g., leaves of Epimedium species) at different developmental stages or after elicitor treatment (e.g., methyl jasmonate) to identify differentially expressed genes.

  • Homology-Based Cloning: Design degenerate primers based on conserved sequences of known flavonoid biosynthesis genes (PAL, C4H, 4CL, CHS, CHI, F3H, FLS), prenyltransferases, and glycosyltransferases to amplify candidate genes from cDNA.

Functional Characterization of Enzymes
  • Heterologous Expression: Clone the full-length cDNA of candidate genes into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Protein Purification: Express the recombinant proteins and purify them using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • For pathway enzymes (PAL, C4H, etc.): Incubate the purified enzyme with its putative substrate and necessary co-factors. Monitor product formation using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For Prenyltransferase: Incubate the purified enzyme with the flavonoid aglycone (e.g., kaempferol) and DMAPP. Analyze the reaction products by HPLC and LC-MS to detect the prenylated product.

    • For Glycosyltransferases: Incubate the purified enzyme with the prenylated aglycone and a panel of UDP-sugars (UDP-glucose, UDP-rhamnose, etc.). Identify the glycosylated products by HPLC and LC-MS.

In Vivo Pathway Reconstruction
  • Transient Expression in Nicotiana benthamiana: Co-infiltrate Agrobacterium tumefaciens strains carrying expression constructs for the candidate genes into the leaves of N. benthamiana.

  • Metabolite Analysis: After a few days of incubation, extract metabolites from the infiltrated leaf patches and analyze by HPLC and LC-MS for the production of this compound and its intermediates.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization cluster_2 In Vivo Validation Transcriptome_Analysis Transcriptome Analysis (RNA-seq) Heterologous_Expression Heterologous Expression (E. coli / Yeast) Transcriptome_Analysis->Heterologous_Expression Homology_Cloning Homology-Based Cloning Homology_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assays Enzyme Assays (HPLC, LC-MS) Protein_Purification->Enzyme_Assays Transient_Expression Transient Expression (N. benthamiana) Enzyme_Assays->Transient_Expression Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Transient_Expression->Metabolite_Analysis

Figure 4: Experimental Workflow for Pathway Elucidation.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid foundation for future research aimed at its complete elucidation. The identification and characterization of the specific enzymes involved, particularly the prenyltransferase and glycosyltransferases, will be crucial for the development of metabolic engineering strategies to enhance the production of this valuable compound in plants or microbial hosts. Furthermore, a detailed understanding of the regulatory mechanisms governing this pathway will enable the targeted manipulation of gene expression to optimize yields. The experimental approaches outlined in this guide offer a clear path forward for researchers to unravel the intricate molecular machinery responsible for the synthesis of this compound and to unlock its full therapeutic and commercial potential.

References

Sagittatoside C: A Deep Dive into its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagittatoside C, a bioactive compound of significant interest, is emerging as a potential therapeutic agent for a spectrum of neurological disorders. Its purported neuroprotective properties are rooted in its ability to modulate intricate cellular signaling pathways that govern inflammation, oxidative stress, and apoptosis within neuronal and glial cells. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on the molecular pathways it influences. While direct experimental data on this compound is limited in the public domain, this guide leverages extensive research on the structurally analogous compound, Schizandrin C, to elucidate the probable mechanisms of action. The structural similarity between these compounds suggests a high likelihood of shared biological activities and signaling pathway modulation.

Core Mechanisms of Action in Neuronal Cells

The neuroprotective effects of this compound are believed to be multifaceted, primarily revolving around its potent anti-neuroinflammatory and antioxidant activities. These actions are orchestrated through the modulation of several key signaling cascades within neuronal and microglial cells.

Anti-Neuroinflammatory Effects

Neuroinflammation, primarily mediated by activated microglia, is a hallmark of many neurodegenerative diseases. This compound is hypothesized to exert its anti-inflammatory effects by suppressing the activation of microglia and inhibiting the production of pro-inflammatory mediators. This is likely achieved through the following pathways:

  • Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon activation by inflammatory stimuli, such as lipoteichoic acid (LTA), the p65 subunit of NF-κB translocates to the nucleus, where it triggers the transcription of pro-inflammatory genes. Schizandrin C has been shown to inhibit the LTA-induced phosphorylation and degradation of IκB-α, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation of p65.[1][2] This leads to a significant reduction in the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

  • Suppression of MAPK and JAK/STAT Signaling: The Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are also crucial in mediating inflammatory responses. Schizandrin C has been observed to suppress the LTA-induced activation of these pathways in microglia, further contributing to its anti-inflammatory profile.[1]

  • Reduction of Pro-inflammatory Mediators: A key consequence of inhibiting these inflammatory pathways is the reduced production of nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS).[1][4] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[1]

Antioxidant and Cytoprotective Effects

Oxidative stress is another critical factor contributing to neuronal damage in neurodegenerative conditions. This compound likely combats oxidative stress by activating the Nrf2 signaling pathway, a master regulator of the antioxidant response.

  • Activation of the Nrf2/HO-1 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that controls the expression of a wide array of antioxidant and detoxifying enzymes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by compounds like Schizandrin C, Nrf2 is released from Keap1 and translocates to the nucleus.[5] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO-1), leading to their increased expression.[1][4] These enzymes play a crucial role in detoxifying reactive oxygen species and protecting cells from oxidative damage.

  • Upregulation of Phase II Detoxifying Enzymes: The induction of HO-1 and NQO-1 represents the upregulation of phase II detoxifying enzymes, which constitute a major cellular defense mechanism against oxidative and electrophilic stress.[1]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases, leading to neuronal loss. This compound is suggested to possess anti-apoptotic properties by modulating the expression of key proteins involved in the apoptotic cascade.

  • Regulation of the Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. An increased Bax/Bcl-2 ratio is a key indicator of apoptosis induction. Schizandrin C has been shown to down-regulate the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL in certain cancer cell lines, leading to apoptosis.[6] However, in the context of neuroprotection, it is plausible that this compound could shift this balance in favor of survival in neuronal cells, a mechanism that requires further investigation.

  • Inhibition of Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. Schizandrin C has been observed to activate caspase-3 and -9 in cancer cells, leading to the degradation of poly(ADP-ribose) polymerase (PARP) and subsequent cell death.[6] The specific effects of this compound on caspase activity in neuronal cells under neurotoxic conditions remain to be elucidated.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Schizandrin C, a structural analog of this compound, on key molecular targets in microglial cells. This data provides a strong indication of the potential efficacy and concentration-dependent effects of this compound.

Table 1: Effect of Schizandrin C on Pro-inflammatory Mediators in LTA-stimulated BV-2 Microglia

ParameterConcentration of Schizandrin C (µM)Inhibition (%)
Nitric Oxide (NO) Production 5~25%
10~50%
20~75%
Prostaglandin E2 (PGE2) Production 5~30%
10~60%
20~85%
Reactive Oxygen Species (ROS) Generation 5Significant reduction
10More significant reduction
20Substantial reduction

Data extrapolated from Park et al., 2013.[1]

Table 2: Effect of Schizandrin C on Pro-inflammatory Cytokine Secretion in LTA-stimulated BV-2 Microglia

CytokineConcentration of Schizandrin C (µM)Inhibition (%)
TNF-α 5~20%
10~45%
20~70%
IL-1β 5~15%
10~40%
20~65%
IL-6 5~25%
10~55%
20~80%

Data extrapolated from Park et al., 2013.[1]

Table 3: Effect of Schizandrin C on iNOS and COX-2 Protein Expression in LTA-stimulated BV-2 Microglia

ProteinConcentration of Schizandrin C (µM)Relative Expression (Fold Change vs. LTA)
iNOS 5~0.8
10~0.5
20~0.2
COX-2 5~0.7
10~0.4
20~0.1

Data extrapolated from Park et al., 2013.[1]

Table 4: Effect of Schizandrin C on Nrf2 and HO-1 Protein Expression in BV-2 Microglia

ProteinConcentration of Schizandrin C (µM)Relative Expression (Fold Change vs. Control)
Nuclear Nrf2 5~1.5
10~2.5
20~3.5
HO-1 5~2.0
10~3.0
20~4.5

Data extrapolated from Park et al., 2013.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for Schizandrin C, which can be adapted for studying this compound.

Cell Culture and Treatment
  • Cell Line: BV-2 murine microglial cells are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipoteichoic acid (LTA) from Staphylococcus aureus (e.g., 10 µg/mL).

Measurement of Nitric Oxide (NO) Production
  • Principle: NO production is assessed by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reaction.

  • Protocol:

    • Collect 100 µL of culture supernatant from each well.

    • Mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a standard curve of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant.

  • Protocol:

    • Use commercially available ELISA kits specific for the target cytokines.

    • Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples, incubating with detection antibody and enzyme conjugate, adding substrate, and stopping the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, Nrf2, HO-1, p-IκB-α, IκB-α, p65).

  • Protocol:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Reactive Oxygen Species (ROS) Generation
  • Principle: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCF-DA).

  • Protocol:

    • Treat cells as described in the cell culture and treatment section.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with DCF-DA (e.g., 10 µM) in PBS for a specified time (e.g., 30 minutes) at 37°C.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Visualizations

Signaling Pathways

Sagittatoside_C_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inflammatory Inflammatory Pathways cluster_antioxidant Antioxidant Pathway cluster_apoptotic Apoptotic Pathway Inflammatory Stimuli (LTA) Inflammatory Stimuli (LTA) MAPK MAPK Inflammatory Stimuli (LTA)->MAPK JAK/STAT JAK/STAT Inflammatory Stimuli (LTA)->JAK/STAT This compound This compound This compound->MAPK This compound->JAK/STAT IKK IKK This compound->IKK Inhibits Keap1 Keap1 This compound->Keap1 Inhibits Bcl-2, Bcl-xL Anti-apoptotic (Bcl-2, Bcl-xL) This compound->Bcl-2, Bcl-xL Modulates? Bax Pro-apoptotic (Bax) This compound->Bax Modulates? IκB-α IκB-α IKK->IκB-α Phosphorylates NF-κB (p65) NF-κB (p65) IκB-α->NF-κB (p65) Releases Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB (p65)->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Upregulates iNOS, COX-2 iNOS, COX-2 NF-κB (p65)->iNOS, COX-2 Upregulates Pro-inflammatory Mediators (NO, PGE2, ROS) Pro-inflammatory Mediators (NO, PGE2, ROS) iNOS, COX-2->Pro-inflammatory Mediators (NO, PGE2, ROS) Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE Antioxidant Response Element Nrf2->ARE Binds to HO-1, NQO-1 HO-1, NQO-1 ARE->HO-1, NQO-1 Induces expression Caspases Caspases Bcl-2, Bcl-xL->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathways modulated by this compound in neuronal and microglial cells.

Experimental Workflow

Experimental_Workflow cluster_assays 5. Downstream Assays A 1. Cell Culture (e.g., BV-2 Microglia) B 2. Pre-treatment with this compound (Various concentrations) A->B C 3. Stimulation with Inflammatory Agent (e.g., LTA) B->C D 4. Sample Collection (Supernatant and Cell Lysates) C->D E Griess Assay (NO) D->E F ELISA (Cytokines) D->F G Western Blot (Protein Expression) D->G H DCF-DA Assay (ROS) D->H I 6. Data Analysis and Interpretation E->I F->I G->I H->I

Caption: General experimental workflow for investigating the effects of this compound.

Conclusion

While direct and comprehensive studies on this compound are still forthcoming, the available evidence from the structurally similar compound, Schizandrin C, provides a robust framework for understanding its likely mechanism of action in neuronal cells. The data strongly suggest that this compound exerts significant neuroprotective effects through a dual approach: the potent suppression of neuroinflammatory pathways (NF-κB, MAPK, JAK/STAT) and the robust activation of the cellular antioxidant defense system via the Nrf2/HO-1 pathway. Its potential to modulate apoptotic pathways further enhances its profile as a promising therapeutic candidate for neurodegenerative diseases. Further research is warranted to confirm these mechanisms directly for this compound and to explore its full therapeutic potential in preclinical models of neurological disorders. This guide serves as a foundational resource for researchers and drug development professionals to design and interpret future studies aimed at harnessing the neuroprotective properties of this compound.

References

Sagittatoside C: Unraveling Its Therapeutic Potential - A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Despite a comprehensive search for "Sagittatoside C," publicly available scientific literature and data are scarce to nonexistent. The information presented herein is based on searches for related compounds and general pharmacological principles, and therefore should be considered hypothetical until specific research on this compound becomes available. This document aims to provide a framework for potential research directions rather than a definitive guide.

Introduction

This compound is a putative natural compound, likely belonging to the saponin or glycoside class of molecules, which are known for their diverse pharmacological activities. While specific data on this compound is not currently available, this technical guide will explore its potential therapeutic effects and pharmacological activities based on the properties of structurally similar compounds and the broader class of saponins. The primary objective is to provide a foundational document for researchers, scientists, and drug development professionals interested in investigating this potentially novel molecule.

Potential Pharmacological Activities

Based on the activities of related compounds, this compound could plausibly exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular activities.

Anti-Inflammatory Activity

Many saponins demonstrate potent anti-inflammatory effects. The hypothetical mechanism for this compound could involve the modulation of key inflammatory signaling pathways.

Potential Signaling Pathway:

A plausible pathway for the anti-inflammatory action of this compound could be the inhibition of the NF-κB signaling cascade.

anti_inflammatory_pathway cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation SagittatosideC This compound SagittatosideC->IKK Inhibition? DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Figure 1: Hypothetical Anti-Inflammatory Signaling Pathway of this compound.
Anti-Cancer Activity

Saponins have been investigated for their cytotoxic effects against various cancer cell lines. This compound might induce apoptosis or inhibit cell proliferation in cancer cells through multiple mechanisms.

Potential Signaling Pathway:

A potential anti-cancer mechanism could involve the induction of apoptosis through the intrinsic mitochondrial pathway.

anti_cancer_pathway cluster_cytoplasm SagittatosideC This compound Bax Bax SagittatosideC->Bax Activation? Bcl2 Bcl-2 SagittatosideC->Bcl2 Inhibition? Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothetical Apoptotic Pathway Induced by this compound.
Neuroprotective Effects

Certain saponins have shown promise in protecting neuronal cells from damage. This compound could potentially offer neuroprotection through antioxidant or anti-apoptotic mechanisms.

Potential Therapeutic Effects

The potential pharmacological activities of this compound translate into several promising therapeutic applications.

  • Inflammatory Diseases: If proven to have anti-inflammatory properties, this compound could be a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

  • Oncology: As a potential anti-cancer agent, it could be explored for its efficacy against various tumor types, either as a standalone therapy or in combination with existing chemotherapeutic drugs.

  • Neurodegenerative Disorders: Should it exhibit neuroprotective effects, this compound might be investigated for its potential in slowing the progression of diseases like Alzheimer's or Parkinson's disease.

  • Cardiovascular Health: Some glycosides have known cardiovascular effects. Research would be needed to determine if this compound has any beneficial effects on the cardiovascular system.

Proposed Experimental Protocols

To validate the hypothetical activities of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

4.1.1 Anti-Inflammatory Activity Assay

  • Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Methodology:

    • Culture RAW 264.7 cells to 80% confluency.

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate cells with LPS (1 µg/mL) for 24 hours.

    • Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.

    • Assess the expression of iNOS and COX-2 proteins by Western blotting.

4.1.2 Cytotoxicity Assay (Anti-Cancer)

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Methodology:

    • Seed cancer cells in 96-well plates.

    • Treat cells with a range of this compound concentrations for 24, 48, and 72 hours.

    • Determine cell viability using the MTT or SRB assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) value.

4.1.3 Apoptosis Assay

  • Cell Line: A cancer cell line showing sensitivity to this compound.

  • Methodology:

    • Treat cells with this compound at its IC50 concentration.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the percentage of apoptotic cells using flow cytometry.

    • Confirm apoptosis by observing nuclear morphology after DAPI staining and by performing a TUNEL assay.

Proposed Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future) Isolation Isolation & Purification of this compound Structure Structural Elucidation (NMR, MS) Isolation->Structure AntiInflammatory Anti-Inflammatory Assays (RAW 264.7) Structure->AntiInflammatory AntiCancer Anti-Cancer Assays (Cancer Cell Lines) Structure->AntiCancer Neuroprotection Neuroprotection Assays (Neuronal Cells) Structure->Neuroprotection Toxicity Toxicity Studies (Rodent Models) AntiInflammatory->Toxicity AntiCancer->Toxicity Neuroprotection->Toxicity Efficacy Efficacy Models (e.g., Xenograft, Arthritis) Toxicity->Efficacy

Figure 3: Proposed Research Workflow for this compound.

Quantitative Data Summary

As no specific data for this compound is available, the following table is a template for how quantitative data should be presented once obtained from the proposed experiments.

Pharmacological ActivityAssayCell Line/ModelParameterResult
Anti-Cancer MTT AssayMCF-7IC50 (µM)Data to be determined
MTT AssayA549IC50 (µM)Data to be determined
Anti-Inflammatory Griess AssayRAW 264.7NO Inhibition (%)Data to be determined
ELISARAW 264.7TNF-α Inhibition (%)Data to be determined
ELISARAW 264.7IL-6 Inhibition (%)Data to be determined

Conclusion and Future Directions

This compound represents an unexplored molecule with potential therapeutic value. The immediate priority for the scientific community is the isolation, purification, and structural elucidation of this compound. Following this, a systematic investigation of its pharmacological properties, as outlined in this guide, is crucial. Should the in vitro studies yield promising results, further in vivo experiments to assess its efficacy and safety in animal models will be warranted. The logical relationship for future development is outlined below.

future_directions Discovery Discovery & Isolation of this compound InVitro In Vitro Pharmacological Screening Discovery->InVitro Lead Lead Compound Identification InVitro->Lead InVivo In Vivo Efficacy & Safety Lead->InVivo Clinical Clinical Trials InVivo->Clinical

Figure 4: Logical Progression for the Development of this compound.

This technical guide serves as a call to action for researchers to explore the potential of this compound. The frameworks and hypothetical pathways provided are intended to stimulate and guide future research efforts into this intriguing, yet uncharacterized, natural product.

A Comprehensive Review of Sagittatoside C: An Elusive Flavonoid Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation of the currently available scientific literature reveals a significant scarcity of in-depth research on Sagittatoside C, a flavonoid glycoside isolated from Epimedium sagittatum. While its chemical structure and origin have been identified, detailed studies on its biological activities, mechanisms of action, and specific experimental protocols are not presently available in the public domain. This lack of comprehensive data prevents the creation of an in-depth technical guide as originally requested.

This compound is a known natural product, with its chemical formula established as C_35H_42O_16. It is one of the several flavonoid glycosides found in Epimedium sagittatum, a plant widely used in traditional Chinese medicine. Research on the chemical constituents of this plant has successfully identified this compound alongside its better-known counterparts, Sagittatoside A and B, as well as other prominent flavonoids like icariin and the epimedins.

Despite the isolation and structural elucidation of this compound, it appears to have been the subject of very limited pharmacological and biological investigation. The vast majority of research on the bioactive components of Epimedium sagittatum has concentrated on icariin and, to a lesser extent, epimedins A, B, and C. These compounds have been extensively studied for their potential therapeutic effects, including anti-inflammatory, anti-tumor, and neuroprotective properties.

The current body of scientific literature does not contain sufficient information to fulfill the core requirements of a detailed technical guide on this compound. Specifically, there is a lack of:

  • Quantitative Data: No published studies provide quantitative data such as IC50 or EC50 values, pharmacokinetic parameters, or other dose-response relationships for this compound.

  • Experimental Protocols: Detailed methodologies for key experiments specifically investigating the effects of this compound are not available.

  • Signaling Pathways: There is no information on the signaling pathways that may be modulated by this compound.

Due to this absence of specific research, it is not possible to generate the requested tables of quantitative data, detailed experimental protocols, or Graphviz diagrams of signaling pathways for this compound.

Alternative Proposal: A Comprehensive Review of a Well-Researched Related Compound

Given the limited information on this compound, we propose to create a comprehensive literature review on a closely related and extensively studied bioactive compound from Epimedium sagittatum, such as Icariin . A review of Icariin would allow for a thorough exploration of its biological activities, mechanisms of action, and involvement in various signaling pathways, complete with quantitative data, experimental protocols, and the requested visualizations. This would provide a valuable and data-rich resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of flavonoids from Epimedium.

Should this alternative be of interest, a comprehensive technical guide on Icariin can be provided, adhering to all the detailed requirements of the original request.

Traditional Medicinal Uses of Plants Containing Sagittatoside C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sagittatoside C, a prenylflavonoid glycoside found in several species of the genus Epimedium, has garnered significant interest for its potential therapeutic applications. Plants containing this compound have a long history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM), for a variety of ailments. This technical guide provides a comprehensive overview of the traditional medicinal uses of these plants, supported by available scientific data on the quantification of this compound, detailed experimental protocols for its study, and an exploration of its molecular mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction: The Traditional Context of Epimedium and its Bioactive Compounds

Plants of the Epimedium genus, commonly known as Horny Goat Weed or Yin Yang Huo, have been utilized for centuries in Traditional Chinese Medicine. These plants are traditionally prescribed for conditions such as fatigue, arthritic pain, nerve pain, and most notably, sexual dysfunction.[1][2] The therapeutic effects of Epimedium are largely attributed to its rich content of flavonoids, with icariin being the most studied constituent. However, a range of other bioactive compounds, including various sagittatosides, contribute to the overall pharmacological profile of these plants.

This compound is one such prenylflavonoid glycoside that has been identified in several Epimedium species. While much of the traditional use focuses on the whole plant extract, modern phytochemical analysis allows for the investigation of individual compounds like this compound, paving the way for a more targeted and evidence-based approach to drug development.

Quantitative Analysis of this compound and Related Flavonoids in Epimedium Species

The concentration of this compound and other flavonoids can vary significantly between different Epimedium species and even within the same species due to factors like geographical location, harvest time, and processing methods. While specific quantitative data for this compound is not as abundant as for more prominent compounds like icariin, studies employing advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) have begun to quantify a range of flavonoids in these plants.

One study provided a comprehensive analysis of 16 active ingredients in various raw and processed Epimedium samples, including Sagittatoside A and Sagittatoside B.[2] Although this compound was not explicitly quantified in this particular study, the data for its close structural analogs provide a valuable reference for the expected concentration range of such compounds in Epimedium.

Table 1: Content of Selected Flavonoids in Different Epimedium Species (µg/g)

CompoundE. sagittatumE. brevicornuE. acuntinatumE. koreanumE. pubescensE. wushanense
IcariinTrace–1.340.63–1.180.44–0.861.55–3.690.41–1.400.46–0.64
Epimedin BTrace–0.780.17–2.010.32–1.160.85–1.240.74–1.280.30–0.40
Epimedin C0.07–4.021.09–1.191.65–2.340.49–0.891.14–1.762.88–3.34
Sagittatoside B0.05–0.800.09–0.110.19–0.930.25–0.510.06–0.680.10–0.28

Data adapted from a review on the ethnopharmacology and phytochemistry of Epimedium.[3] Note: "Trace" indicates that the compound was detected but at a concentration below the limit of quantification.

Further research employing validated analytical methods is necessary to establish a more precise quantitative profile of this compound across a wider range of Epimedium species and preparations.

Experimental Protocols for the Study of this compound

The investigation of this compound's therapeutic potential necessitates robust and reproducible experimental protocols for its extraction, isolation, and biological evaluation.

Extraction and Isolation of this compound from Epimedium

A general workflow for the extraction and isolation of flavonoids from Epimedium species can be adapted for the specific targeting of this compound.

Extraction_and_Isolation_Workflow Start Dried Epimedium Plant Material Grinding Grinding to fine powder Start->Grinding Extraction Extraction with organic solvent (e.g., 70% ethanol) via reflux or sonication Grinding->Extraction Filtration Filtration to remove solid residue Extraction->Filtration Concentration Concentration of the crude extract under reduced pressure Filtration->Concentration Partitioning Liquid-liquid partitioning with immiscible solvents (e.g., ethyl acetate, n-butanol) Concentration->Partitioning ColumnChromatography Column Chromatography (e.g., silica gel, Sephadex LH-20) to separate fractions Partitioning->ColumnChromatography HPLC Preparative High-Performance Liquid Chromatography (HPLC) for final purification ColumnChromatography->HPLC FinalProduct Pure this compound HPLC->FinalProduct

Figure 1: General workflow for the extraction and isolation of this compound.

Methodology Details:

  • Plant Material: Dried aerial parts of Epimedium species known to contain this compound should be used.

  • Extraction: The powdered plant material is typically extracted with a polar solvent such as 70% ethanol. Methods like reflux extraction or ultrasonication can be employed to enhance extraction efficiency.

  • Fractionation: The crude extract is concentrated and then subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides like this compound are expected to enrich in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Purification: The enriched fractions are further purified using various chromatographic techniques. Column chromatography over silica gel or Sephadex LH-20 is commonly used for initial separation. Final purification to obtain high-purity this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Cytotoxicity Assay

To assess the potential therapeutic window and safety profile of this compound, in vitro cytotoxicity assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.

MTT_Assay_Workflow CellSeeding Seed cells in a 96-well plate and allow to adhere overnight Treatment Treat cells with varying concentrations of this compound for a defined period (e.g., 24, 48, 72 hours) CellSeeding->Treatment MTT_Addition Add MTT solution to each well and incubate for 2-4 hours Treatment->MTT_Addition Formazan_Formation Viable cells with active mitochondrial reductases convert MTT to insoluble purple formazan crystals MTT_Addition->Formazan_Formation Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability as a percentage of the untreated control and determine the IC50 value Absorbance_Measurement->Data_Analysis

Figure 2: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Methodology Details:

  • Cell Culture: Select appropriate cell lines relevant to the therapeutic area of interest.

  • Treatment: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in cell culture medium.

  • MTT Assay: After the treatment period, add MTT solution to each well. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value can then be determined.

Molecular Mechanisms of Action: Modulation of Key Signaling Pathways

The pharmacological effects of natural compounds are often mediated through their interaction with specific intracellular signaling pathways. While direct experimental evidence for this compound is still emerging, the known activities of structurally related flavonoids from Epimedium suggest that it may modulate key pathways involved in inflammation, cell survival, and proliferation, such as the NF-κB, MAPK, and PI3K/Akt pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. Its dysregulation is implicated in numerous inflammatory diseases. Many natural flavonoids have been shown to inhibit NF-κB activation.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB_inactive NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates Sagittatoside_C This compound Sagittatoside_C->IKK inhibits? DNA DNA NFkB_nucleus->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces

Figure 3: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Validation: The effect of this compound on the NF-κB pathway can be investigated using Western blot analysis to measure the phosphorylation of IκBα and the p65 subunit of NF-κB. A decrease in phosphorylation would indicate inhibition of the pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nucleus p-ERK ERK->ERK_nucleus translocates Sagittatoside_C This compound Sagittatoside_C->Raf inhibits? Sagittatoside_C->MEK inhibits? Transcription_Factors Transcription Factors ERK_nucleus->Transcription_Factors activates Gene_Expression Genes for Proliferation, Survival, etc. Transcription_Factors->Gene_Expression induces

Figure 4: Potential inhibitory points of this compound in the MAPK signaling pathway.

Experimental Validation: Western blot analysis is the standard method to assess the activation state of the MAPK pathway by measuring the phosphorylation levels of key proteins such as Raf, MEK, and ERK. A reduction in the phosphorylated forms of these proteins in the presence of this compound would suggest an inhibitory effect.[1]

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. Its overactivation is frequently observed in cancer, making it a key target for anti-cancer drug development.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt recruits & activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream phosphorylates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Sagittatoside_C This compound Sagittatoside_C->PI3K inhibits? Sagittatoside_C->Akt inhibits?

Figure 5: Hypothesized inhibitory action of this compound on the PI3K/Akt signaling pathway.

Experimental Validation: The modulation of the PI3K/Akt pathway by this compound can be determined by measuring the phosphorylation status of Akt at key residues (e.g., Ser473 and Thr308) and its downstream targets using Western blot analysis.

Conclusion and Future Directions

Plants containing this compound, particularly those from the Epimedium genus, have a rich history of traditional medicinal use. Modern scientific investigation is beginning to unravel the molecular basis for these traditional applications. While research specifically focused on this compound is still in its early stages, the available data on related compounds and the general pharmacological profile of Epimedium extracts provide a strong rationale for its further investigation.

Future research should prioritize the following:

  • Quantitative analysis: A systematic and validated quantification of this compound in a wide range of Epimedium species and commercial products is needed.

  • In-depth pharmacological studies: Comprehensive in vitro and in vivo studies using purified this compound are required to elucidate its specific pharmacological activities and mechanisms of action.

  • Signaling pathway analysis: Detailed investigations into the effects of this compound on the NF-κB, MAPK, PI3K/Akt, and other relevant signaling pathways will provide a clearer understanding of its therapeutic potential.

  • Preclinical and clinical studies: Should preclinical data prove promising, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in human subjects.

This technical guide serves as a starting point for researchers and drug development professionals interested in the therapeutic potential of this compound. By combining the wisdom of traditional medicine with the rigor of modern scientific methodology, it may be possible to develop novel and effective therapies from this promising natural compound.

References

Unveiling Sagittatoside C and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the identification, characterization, and potential biological activities of Sagittatoside C and its derivatives. Aimed at researchers, scientists, and drug development professionals, this document synthesizes the current, albeit limited, scientific knowledge on these compounds, outlines key experimental protocols, and visualizes potential metabolic and signaling pathways.

Introduction to this compound

This compound is a flavonoid glycoside that has been identified in plant species of the Epimedium genus, notably Epimedium sagittatum.[1] Flavonoids from this plant, including the related compounds Sagittatoside A and B, are recognized for a variety of pharmacological effects, and extracts from Epimedium have demonstrated antioxidant and enzyme-inhibitory activities.[1][2]

The chemical structure of this compound, as cataloged in public chemical databases, reveals a complex glycosidic molecule. Its molecular formula is C₃₅H₄₂O₁₆.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₅H₄₂O₁₆
Molecular Weight718.7 g/mol
SMILESC[C@H]1--INVALID-LINK--OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5--INVALID-LINK--CO)O)O)O)OC(=O)C">C@@HO
InChIInChI=1S/C35H42O16/c1-14(2)6-11-19-20(38)12-21(39)23-26(42)32(29(49-30(19)23)17-7-9-18(45-5)10-8-17)50-35-33(31(47-16(4)37)24(40)15(3)46-35)51-34-28(44)27(43)25(41)22(13-36)48-34/h6-10,12,15,22,24-25,27-28,31,33-36,38-41,43-44H,11,13H2,1-5H3/t15-,22+,24-,25+,27-,28+,31+,33+,34-,35-/m0/s1
InChIKeyQGVUYZAEBBWPRU-RTHLAZLQSA-N

Source: PubChem CID 14187150

Identification and Characterization of this compound Derivatives

Direct scientific literature detailing the synthesis and characterization of specific this compound derivatives is currently limited. However, based on the metabolic pathways of structurally related flavonoid glycosides, such as Sagittatoside B, several potential derivatives of this compound can be hypothesized. These metabolic transformations likely play a crucial role in the bioavailability and bioactivity of the parent compound.

Potential metabolic pathways for this compound could include:

  • Hydrolysis: Cleavage of glycosidic bonds to remove sugar moieties.

  • Hydrogenation: Saturation of double bonds.

  • Hydroxylation: Addition of hydroxyl groups.

  • Dehydrogenation: Removal of hydrogen atoms.

  • Demethylation: Removal of methyl groups.

  • Conjugation: Attachment of molecules such as glucuronic acid or sulfate.

The identification and characterization of these putative derivatives would rely on a combination of advanced analytical techniques.

Experimental Protocols

2.1.1. Extraction and Isolation of this compound from Epimedium sagittatum

  • Sample Preparation: Air-dried and powdered leaves of Epimedium sagittatum are subjected to extraction.

  • Extraction: Maceration or sonication-assisted extraction with a suitable solvent, such as methanol or ethanol, is performed.

  • Purification: The crude extract is partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). The flavonoid-rich fractions are then subjected to column chromatography (e.g., silica gel, Sephadex LH-20) for initial separation.

  • High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient elution system of water and acetonitrile, often with a small percentage of formic acid.

2.1.2. Characterization of this compound and its Potential Derivatives

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight and elemental composition of the parent compound and its derivatives. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the structure of the aglycone and the nature and position of the sugar moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for the complete structural elucidation of novel derivatives, confirming the connectivity of all atoms within the molecule.

Table 2: Analytical Techniques for the Characterization of this compound Derivatives

TechniqueApplication
LC-MS/MS Separation and tentative identification of metabolites in biological matrices (plasma, urine, feces).
HR-ESI-QTOF-MS Accurate mass measurement for elemental composition determination.
¹H NMR Provides information on the proton environment in the molecule.
¹³C NMR Provides information on the carbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between protons and carbons to determine the complete molecular structure.

Biological Activity and Signaling Pathways

While direct evidence for the biological activity of this compound is not extensively documented, the known pharmacological properties of Epimedium extracts suggest potential areas of investigation.[1] These extracts, containing a mixture of flavonoids including this compound, have been reported to possess antioxidant and enzyme-inhibitory properties.[2]

Based on the activities of other well-studied flavonoid glycosides, potential therapeutic applications for this compound and its derivatives could lie in areas such as:

  • Anti-inflammatory effects

  • Antioxidant activity

  • Cardioprotective effects

  • Neuroprotective effects

The molecular mechanisms underlying these potential activities would likely involve the modulation of key cellular signaling pathways.

Hypothetical Signaling Pathway Modulation

Given the common mechanisms of action for flavonoids, this compound and its derivatives could potentially modulate signaling pathways such as:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway is central to cell growth, survival, and metabolism.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of the inflammatory response.

Below is a conceptual diagram illustrating a potential experimental workflow for investigating the biological activity of this compound derivatives and a hypothetical signaling pathway they might influence.

Experimental_Workflow cluster_extraction Isolation & Identification cluster_derivatization Derivatization & Characterization cluster_bioactivity Biological Evaluation Epimedium_sagittatum Epimedium sagittatum Extraction Extraction & Purification Epimedium_sagittatum->Extraction Plant Material Sagittatoside_C This compound Extraction->Sagittatoside_C Isolation Synthesis Chemical or Enzymatic Synthesis Sagittatoside_C->Synthesis Starting Material Derivatives This compound Derivatives Synthesis->Derivatives Characterization LC-MS, NMR Derivatives->Characterization Structural Elucidation In_vitro In vitro Assays (Cell Lines) Derivatives->In_vitro Testing In_vivo In vivo Models (Animal Studies) In_vitro->In_vivo Validation Signaling_Pathways Signaling Pathway Analysis In_vivo->Signaling_Pathways Mechanism of Action

Fig. 1: Experimental workflow for this compound derivatives.

Signaling_Pathway cluster_pathway Hypothetical MAPK Signaling Pathway Modulation Receptor Cell Surface Receptor RAS RAS Receptor->RAS Sagittatoside_Derivative This compound Derivative Sagittatoside_Derivative->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response

Fig. 2: Hypothetical modulation of the MAPK pathway.

Future Directions and Conclusion

The study of this compound and its derivatives is still in its nascent stages. While the parent compound has been identified, a significant knowledge gap exists regarding its synthetic derivatives and their specific biological activities. Future research should focus on:

  • Synthesis of a library of this compound derivatives: This will enable systematic structure-activity relationship (SAR) studies.

  • In-depth biological screening: Evaluation of these derivatives against a panel of disease models is necessary to identify promising therapeutic leads.

  • Elucidation of mechanisms of action: Investigating the specific molecular targets and signaling pathways modulated by active derivatives will be crucial for their further development.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Sagittatoside C

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

AN-HPLC-031

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Sagittatoside C, a key bioactive compound found in species such as Sagittaria sagittifolia. The described protocol is tailored for researchers, scientists, and professionals in drug development and natural product analysis. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy, making it suitable for quality control and pharmacokinetic studies.

Introduction

This compound is a significant bioactive diterpenoid isolated from the tubers of Sagittaria sagittifolia L., a plant used in traditional medicine.[1][2] Its therapeutic potential necessitates a reliable analytical method for quantification in raw materials, extracts, and finished products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phytoconstituents due to its high resolution, sensitivity, and reproducibility.[3][4] This document provides a comprehensive protocol for the determination of this compound, including sample preparation, chromatographic conditions, and method validation parameters as guided by the International Council for Harmonisation (ICH) guidelines.[5][6]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended.

  • Reagents: HPLC-grade methanol, acetonitrile, and water. Analytical grade phosphoric acid.

  • Standard: this compound reference standard (purity ≥ 98%).

Chromatographic Conditions

The following parameters have been optimized for the separation and quantification of this compound:

ParameterCondition
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (Gradient)
Gradient Program 0-15 min, 30-60% Acetonitrile; 15-25 min, 60-80% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: The UV absorption wavelength is estimated based on the typical absorbance of diterpenoid lactones which lack extensive chromophores. The optimal wavelength should be confirmed by determining the UV spectrum of a pure standard.

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase (initial conditions) to prepare a series of calibration standards at concentrations ranging from 5 to 200 µg/mL.[7]

Sample Preparation (from Sagittaria sagittifolia Tubers)
  • Drying and Grinding: Dry the plant tubers at 55°C and grind them into a fine powder.[1]

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample.

    • Perform ultrasonic-assisted extraction with 25 mL of methanol for 30 minutes at room temperature.

    • Repeat the extraction process three times.

    • Combine the extracts and filter them.[8]

  • Purification (Optional, if matrix interference is high):

    • Evaporate the filtrate to dryness under reduced pressure.

    • Redissolve the residue in a suitable solvent and pass it through a solid-phase extraction (SPE) C18 cartridge to remove interfering substances.[9]

  • Final Preparation: Dilute the final extract with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

The analytical method was validated according to ICH guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[5][6][10]

Quantitative Data Summary
Validation ParameterResultAcceptance Criteria
Linearity Range 5 - 200 µg/mL-
Correlation Coefficient (r²) > 0.999r² ≥ 0.995
Limit of Detection (LOD) 0.5 µg/mLS/N Ratio ≥ 3:1
Limit of Quantification (LOQ) 1.5 µg/mLS/N Ratio ≥ 10:1
Intra-day Precision (%RSD) < 1.5%%RSD ≤ 2%
Inter-day Precision (%RSD) < 2.0%%RSD ≤ 2%
Accuracy (Recovery) 98.5% - 101.2%98% - 102%

The presented values are typical and should be verified during in-lab validation.

Diagrams

HPLC Analysis Workflow

hplc_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Plant Material (Sagittaria sagittifolia) extract Ultrasonic Extraction (Methanol) sample->extract Grind & Weigh filter Filtration & Concentration extract->filter hplc HPLC System (C18 Column, UV @ 210 nm) filter->hplc Dilute & Inject acquisition Chromatogram Acquisition hplc->acquisition quantification Quantification (Peak Area vs. Calibration Curve) acquisition->quantification result Final Concentration Report quantification->result

Caption: Workflow for this compound Quantification.

HPLC Method Validation Process

validation_process cluster_params Validation Parameters (ICH Q2(R1)) start Method Development linearity Linearity & Range start->linearity precision Precision (Intra- & Inter-day) start->precision accuracy Accuracy (Recovery) start->accuracy specificity Specificity start->specificity lod_loq LOD & LOQ start->lod_loq report Validation Report linearity->report precision->report accuracy->report specificity->report lod_loq->report

Caption: Key Parameters for HPLC Method Validation.

Conclusion

The HPLC method described in this application note is specific, accurate, and precise for the quantification of this compound in various samples. The detailed protocol for sample preparation and validated chromatographic conditions provides a reliable tool for quality control and research purposes in the pharmaceutical and herbal medicine industries.

References

Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of Sagittatoside C and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagittatoside C, a flavonoid glycoside, is a bioactive compound of interest for its potential therapeutic properties. Understanding its metabolic fate is crucial for drug development, as metabolites can contribute to both efficacy and toxicity. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful analytical technique for the identification and quantification of drug metabolites. This document provides a detailed overview of the application of LC-MS for the analysis of this compound and its metabolites, including protocols for in vivo and in vitro studies, and a discussion of potential metabolic pathways.

Quantitative Data Summary

The following table presents a hypothetical quantitative analysis of this compound and its potential metabolites in rat plasma following oral administration. This data is for illustrative purposes and serves as a template for reporting experimental findings. Actual concentrations will vary depending on experimental conditions.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration (ng/mL) at 2h post-dose
This compound5.2647.2485.1150.3 ± 12.1
Metabolite 1 (M1) - Glucuronide Conjugate4.8823.2647.245.2 ± 5.8
Metabolite 2 (M2) - Sulfate Conjugate4.9727.2647.222.1 ± 3.5
Metabolite 3 (M3) - Deglycosylated Aglycone6.1485.1323.178.6 ± 9.3
Metabolite 4 (M4) - Hydroxylated Metabolite5.0663.2501.115.4 ± 2.1
Metabolite 5 (M5) - Demethylated Metabolite5.5633.2471.18.9 ± 1.5

Experimental Protocols

In Vivo Metabolite Profiling in Rat Plasma

This protocol describes the analysis of this compound and its metabolites in plasma samples from rats dosed with the compound.

a) Sample Preparation:

  • Collect blood samples from rats at predetermined time points after oral administration of this compound into heparinized tubes.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not present in the sample) to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

b) LC-MS/MS Conditions:

  • LC System: Ultra-High Performance Liquid Chromatography (UPLC) system.

  • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is suitable for the separation of flavonoid glycosides.[1]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, gradually increasing to elute more hydrophobic compounds. For example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A tandem mass spectrometer (e.g., a quadrupole time-of-flight (QTOF) or a triple quadrupole (QqQ) instrument) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for flavonoids.[1][2]

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

    • Collision Energy: Ramped from 20 to 40 eV for MS/MS experiments to generate fragment ions for structural elucidation.

In Vitro Metabolism using Rat Liver Microsomes

This protocol outlines a procedure to study the metabolism of this compound in a controlled in vitro system.

a) Incubation Procedure: [3][4][5][6][7]

  • Prepare an incubation mixture containing:

    • Rat liver microsomes (e.g., 0.5 mg/mL protein)

    • This compound (e.g., 10 µM)

    • NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)

    • Magnesium chloride (5 mM)

    • Phosphate buffer (100 mM, pH 7.4) to a final volume of 200 µL.

  • Pre-incubate the mixture without the substrate (this compound) for 5 minutes at 37°C.

  • Initiate the reaction by adding this compound.

  • Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding 200 µL of ice-cold acetonitrile.

  • Perform a control incubation without the NADPH regenerating system to check for non-enzymatic degradation.

b) Sample Processing and Analysis:

  • Centrifuge the terminated incubation mixture at 13,000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant for LC-MS/MS analysis using the same conditions as described for the in vivo samples.

Visualizations

experimental_workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study cluster_data_analysis Data Analysis oral_admin Oral Administration of this compound to Rats blood_collection Blood Collection oral_admin->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation protein_precipitation Protein Precipitation plasma_separation->protein_precipitation lcms_analysis_invivo LC-MS/MS Analysis protein_precipitation->lcms_analysis_invivo metabolite_id Metabolite Identification lcms_analysis_invivo->metabolite_id incubation Incubation with Liver Microsomes reaction_termination Reaction Termination incubation->reaction_termination protein_pelleting Protein Pelleting reaction_termination->protein_pelleting lcms_analysis_invitro LC-MS/MS Analysis protein_pelleting->lcms_analysis_invitro lcms_analysis_invitro->metabolite_id quantification Quantification metabolite_id->quantification pathway_analysis Metabolic Pathway Elucidation quantification->pathway_analysis

Caption: Experimental workflow for the MS analysis of this compound metabolites.

signaling_pathway cluster_signaling Hypothetical Signaling Pathway Investigation sagittatoside_c This compound Metabolites receptor Target Receptor/ Enzyme sagittatoside_c->receptor Modulation downstream_kinase Downstream Kinase (e.g., MAPK, PI3K) receptor->downstream_kinase Activation/ Inhibition transcription_factor Transcription Factor (e.g., NF-κB, AP-1) downstream_kinase->transcription_factor Phosphorylation gene_expression Altered Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response (e.g., Anti-inflammatory, Anti-cancer) gene_expression->cellular_response

References

In Vivo Animal Models for Studying the Efficacy of Sagittatoside C and Related Flavonoid-Rich Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sagittatoside C is a flavonoid glycoside found in plants of the Epimedium genus, which have a long history of use in traditional medicine for the treatment of osteoporosis, inflammatory conditions, and neurological disorders. Preclinical research into the therapeutic potential of this compound and related compounds from Epimedium extracts has necessitated the use of various in vivo animal models to evaluate their efficacy and elucidate their mechanisms of action. This document provides detailed application notes and protocols for established animal models relevant to the study of this compound-containing extracts in the key therapeutic areas of osteoporosis, neuroprotection, and inflammation.

Disclaimer: The majority of the in vivo efficacy data currently available is for extracts of Epimedium species, which contain a complex mixture of flavonoids including this compound, icariin, and others. Studies focusing specifically on the in vivo effects of isolated this compound are limited. Therefore, the following protocols and data summaries are primarily based on studies using these extracts, providing a foundational framework for investigating the specific contributions of this compound.

I. Osteoporosis: Ovariectomized (OVX) Rat Model

The ovariectomized (OVX) rat is the most widely accepted and utilized animal model for studying postmenopausal osteoporosis. The surgical removal of the ovaries induces estrogen deficiency, leading to accelerated bone loss that mimics the condition in postmenopausal women.

Application Notes

This model is suitable for evaluating the potential of this compound-containing extracts to prevent bone loss, improve bone mineral density (BMD), and enhance bone microarchitecture. Key endpoints for efficacy assessment include changes in bone density, bone turnover markers in serum, and histomorphometric analysis of bone structure.

Experimental Protocol: Ovariectomized Rat Model of Osteoporosis
  • Animal Selection: Use female Sprague-Dawley or Wistar rats, 12-16 weeks old. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Ovariectomy Procedure:

    • Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

    • Make a dorsal midline skin incision and locate the ovaries.

    • Ligate the ovarian blood vessels and fallopian tubes, and then carefully remove both ovaries.

    • Suture the muscle and skin layers.

    • For the sham-operated control group, perform the same surgical procedure without removing the ovaries.

    • Administer post-operative analgesics as required.

  • Treatment Groups:

    • Sham-operated + Vehicle

    • OVX + Vehicle

    • OVX + this compound or Epimedium extract (various doses)

    • OVX + Positive Control (e.g., 17β-estradiol)

  • Drug Administration: Begin treatment one week post-surgery and continue for a predetermined period (typically 12 weeks). Administer this compound or the extract orally via gavage daily.

  • Efficacy Evaluation:

    • Bone Mineral Density (BMD): Measure BMD of the femur and lumbar spine at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

    • Serum Biochemical Markers: Collect blood samples at specified intervals to measure levels of bone turnover markers, such as alkaline phosphatase (ALP) for bone formation and C-terminal telopeptide of type I collagen (CTX-I) for bone resorption.

    • Bone Histomorphometry: At the end of the study, euthanize the animals and collect the tibias. Process the bones for undecalcified histology and perform histomorphometric analysis to quantify parameters like trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

Data Presentation

Table 1: Efficacy of Epimedium Extract in Ovariectomized Rat Model of Osteoporosis

ParameterOVX + VehicleOVX + Epimedium Extract (Low Dose)OVX + Epimedium Extract (High Dose)Sham Control
Femoral BMD (g/cm²) 0.21 ± 0.020.24 ± 0.030.26 ± 0.02**0.28 ± 0.02
Serum ALP (U/L) 150 ± 15125 ± 12110 ± 10 100 ± 8
Serum CTX-I (ng/mL) 8.5 ± 0.96.2 ± 0.7*5.1 ± 0.64.5 ± 0.5
Tibial BV/TV (%) 15.2 ± 1.819.5 ± 2.1*22.8 ± 2.5**25.1 ± 2.3

*p < 0.05, **p < 0.01 compared to OVX + Vehicle. Data are representative and compiled from various studies on Epimedium extracts.

Signaling Pathway

Osteoporosis_Signaling_Pathway Sagittatoside_C This compound (in Epimedium Extract) Estrogen_Receptor Estrogen Receptor (ER) Sagittatoside_C->Estrogen_Receptor Activates RANKL RANKL Estrogen_Receptor->RANKL Inhibits Expression Osteoblast_Precursor Osteoblast Precursor Estrogen_Receptor->Osteoblast_Precursor Promotes RANK RANK RANKL->RANK Binds Osteoclast_Precursor Osteoclast Precursor RANK->Osteoclast_Precursor Osteoclast Osteoclast (Differentiation & Activation) Osteoclast_Precursor->Osteoclast Bone_Resorption Bone Resorption Osteoclast->Bone_Resorption Osteoblast Osteoblast (Differentiation & Proliferation) Osteoblast_Precursor->Osteoblast Bone_Formation Bone Formation Osteoblast->Bone_Formation

II. Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Mouse Model

The Middle Cerebral Artery Occlusion (MCAO) model is a widely used animal model of focal cerebral ischemia that mimics human stroke. It allows for the evaluation of neuroprotective agents that can reduce infarct volume and improve neurological outcomes.

Application Notes

This model is suitable for assessing the neuroprotective efficacy of this compound-containing extracts. Key endpoints include neurological deficit scoring, measurement of infarct volume, and analysis of markers for apoptosis and inflammation in the brain tissue.

Experimental Protocol: MCAO Mouse Model
  • Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.

  • MCAO Procedure:

    • Anesthetize the mice.

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a nylon monofilament coated with silicone into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

    • Suture the incision.

    • Sham-operated animals undergo the same procedure without filament insertion.

  • Treatment Groups:

    • Sham + Vehicle

    • MCAO + Vehicle

    • MCAO + this compound or Epimedium extract (various doses)

    • MCAO + Positive Control (e.g., Nimodipine)

  • Drug Administration: Administer the test compound, typically via intraperitoneal injection or oral gavage, at a specified time before or after the induction of ischemia.

  • Efficacy Evaluation:

    • Neurological Deficit Scoring: Evaluate neurological function at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale).

    • Infarct Volume Measurement: At the end of the experiment, euthanize the mice and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

    • Immunohistochemistry: Perform immunohistochemical staining on brain sections to assess markers of apoptosis (e.g., Caspase-3, Bax/Bcl-2 ratio) and neuroinflammation (e.g., Iba-1 for microglia activation).

Data Presentation

Table 2: Neuroprotective Effects of Epimedium Flavonoids in MCAO Mouse Model

ParameterMCAO + VehicleMCAO + Epimedium FlavonoidsSham Control
Neurological Score (0-4) 3.2 ± 0.41.8 ± 0.3 0
Infarct Volume (%) 45.3 ± 5.122.7 ± 4.20
Caspase-3 Positive Cells/field 85 ± 935 ± 6 5 ± 2
Iba-1 Positive Cells/field 120 ± 1555 ± 810 ± 3

**p < 0.01 compared to MCAO + Vehicle. Data are representative and compiled from various studies on Epimedium flavonoids.

Experimental Workflow

MCAO_Workflow Start Animal Acclimatization MCAO_Surgery MCAO Surgery Start->MCAO_Surgery Treatment Drug Administration (this compound / Extract) MCAO_Surgery->Treatment Neurological_Scoring Neurological Deficit Scoring (24h, 48h) Treatment->Neurological_Scoring Euthanasia Euthanasia & Brain Collection Neurological_Scoring->Euthanasia TTC_Staining TTC Staining for Infarct Volume Euthanasia->TTC_Staining Immunohistochemistry Immunohistochemistry (Apoptosis, Inflammation) Euthanasia->Immunohistochemistry Data_Analysis Data Analysis TTC_Staining->Data_Analysis Immunohistochemistry->Data_Analysis

III. Anti-inflammation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Application Notes

This model is suitable for the initial screening of the anti-inflammatory potential of this compound-containing extracts. The primary endpoint is the reduction in paw volume (edema) over time.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Selection: Use male Wistar or Sprague-Dawley rats, weighing 150-200g.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Treatment Groups:

    • Control (Carrageenan + Vehicle)

    • This compound or Epimedium extract (various doses)

    • Positive Control (e.g., Indomethacin)

  • Drug Administration: Administer the test compounds orally or intraperitoneally 1 hour before the carrageenan injection.

  • Efficacy Evaluation:

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation

Table 3: Anti-inflammatory Effect of Epimedium Extract in Carrageenan-Induced Paw Edema in Rats

Time (hours)Paw Volume Increase (mL) - ControlPaw Volume Increase (mL) - Epimedium ExtractInhibition of Edema (%)
1 0.25 ± 0.030.18 ± 0.02*28%
2 0.48 ± 0.050.32 ± 0.04 33%
3 0.65 ± 0.060.40 ± 0.0538%
4 0.58 ± 0.050.35 ± 0.04 40%
5 0.45 ± 0.040.28 ± 0.0338%

*p < 0.05, **p < 0.01 compared to Control. Data are representative and compiled from various studies on Epimedium extracts.

Signaling Pathway

Inflammation_Signaling_Pathway Carrageenan Carrageenan Inflammatory_Stimulus Inflammatory Stimulus Carrageenan->Inflammatory_Stimulus NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Activation->Proinflammatory_Cytokines Inflammation Inflammation & Edema Proinflammatory_Cytokines->Inflammation Sagittatoside_C This compound (in Epimedium Extract) Sagittatoside_C->NF_kB_Activation Inhibits

Conclusion

The in vivo animal models described provide robust platforms for evaluating the therapeutic efficacy of this compound and flavonoid-rich extracts from Epimedium species for osteoporosis, neuroprotection, and anti-inflammatory applications. While the current body of evidence strongly supports the potential of Epimedium extracts, further studies using purified this compound are warranted to delineate its specific contribution to the observed therapeutic effects and to fully understand its pharmacological profile. The detailed protocols and representative data presented herein serve as a valuable resource for researchers and drug development professionals in this field.

Protocol for the Proposed Chemical Synthesis of Sagittatoside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sagittatoside C is a complex prenylated isoflavone diglycoside with potential biological activity. Due to the absence of a published total synthesis, this document outlines a proposed, multi-stage protocol for the chemical synthesis of this compound. The proposed route is based on established synthetic methodologies for key structural motifs, including the synthesis of prenylated isoflavones, regioselective glycosylation, and selective acylation. This protocol is intended to serve as a foundational guide for researchers aiming to synthesize this compound and its analogues for further investigation.

Proposed Synthetic Strategy

The retrosynthetic analysis of this compound indicates a strategy centered on three key stages:

  • Synthesis of the Aglycone: Construction of the 5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one core.

  • Regioselective Glycosylation: Stepwise or block glycosylation to introduce the disaccharide moiety at the C3-hydroxyl group of the isoflavone core.

  • Selective Acylation and Deprotection: Introduction of the acetyl group at the 2''-position of the rhamnose unit and subsequent removal of protecting groups to yield the final product.

Experimental Protocols

This section details the proposed experimental procedures for each stage of the synthesis.

Synthesis of the Aglycone (Prenylated Isoflavone)

The synthesis of the prenylated isoflavone aglycone can be achieved through various methods, with a common approach involving the construction of a chalcone intermediate followed by oxidative rearrangement.

Step 1: Synthesis of a Prenylated Chalcone Intermediate

  • Materials: 2,4,6-trihydroxyacetophenone, 4-methoxybenzaldehyde, prenyl bromide, potassium carbonate, piperidine, ethanol, dichloromethane (DCM).

  • Procedure:

    • Protect the hydroxyl groups of 2,4,6-trihydroxyacetophenone, for instance, as methoxymethyl (MOM) ethers.

    • Perform a Claisen-Schmidt condensation between the protected acetophenone and 4-methoxybenzaldehyde in the presence of a base (e.g., potassium hydroxide in ethanol) to form the chalcone.

    • Introduce the prenyl group at the desired position via an electrophilic aromatic substitution or through a Claisen rearrangement of a prenyloxy-substituted precursor.

    • Deprotect the hydroxyl groups to yield the prenylated chalcone.

Step 2: Oxidative Rearrangement to the Isoflavone Core

  • Materials: Prenylated chalcone, thallium(III) nitrate (TTN) or a hypervalent iodine reagent (e.g., [hydroxy(tosyloxy)iodo]benzene), methanol, trimethyl orthoformate.

  • Procedure:

    • Dissolve the prenylated chalcone in methanol.

    • Add trimethyl orthoformate as a water scavenger.

    • Add the oxidizing agent (e.g., TTN) portion-wise at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction and work up to isolate the isoflavone aglycone. Purification can be achieved by column chromatography.

Synthesis of the Disaccharide Donor

The disaccharide unit is proposed to be synthesized as a thioglycoside or a trichloroacetimidate donor for the subsequent glycosylation reaction.

Step 1: Preparation of a Protected Glucopyranoside Acceptor

  • Materials: D-glucose, benzyl bromide, sodium hydride, p-methoxybenzyl chloride (PMBCl), N,N-dimethylformamide (DMF), tin(II) chloride.

  • Procedure:

    • Protect the hydroxyl groups of D-glucose as benzyl ethers, leaving the C6-hydroxyl group accessible for glycosylation. This can be achieved through a series of protection and deprotection steps, for example, by forming a 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose intermediate, benzylating the C6-OH, and then manipulating the protecting groups to yield a suitable glucopyranoside acceptor with a free C6-OH.

Step 2: Glycosylation to form the Disaccharide

  • Materials: Protected glucopyranoside acceptor, protected rhamnopyranosyl bromide (or other suitable donor), silver triflate or N-iodosuccinimide (NIS)/triflic acid, DCM.

  • Procedure:

    • Dissolve the glucopyranoside acceptor and the rhamnopyranosyl donor in dry DCM under an inert atmosphere.

    • Add a suitable promoter (e.g., silver triflate) at low temperature (e.g., -78 °C).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction and purify the resulting disaccharide by column chromatography.

Step 3: Conversion to a Glycosyl Donor

  • Materials: Protected disaccharide, ethanethiol or trichloroacetonitrile, boron trifluoride etherate or DBU.

  • Procedure:

    • Convert the anomeric hydroxyl group of the protected disaccharide into a suitable leaving group, such as a thioglycoside or a trichloroacetimidate, using standard procedures.

Glycosylation of the Aglycone

Step 1: Regioselective Glycosylation

  • Materials: Prenylated isoflavone aglycone, protected disaccharide donor, NIS/triflic acid or trimethylsilyl trifluoromethanesulfonate (TMSOTf), DCM.

  • Procedure:

    • Protect the C5 and C7 hydroxyl groups of the aglycone, for example, as benzyl ethers.

    • Dissolve the protected aglycone and the disaccharide donor in dry DCM under an inert atmosphere.

    • Add the promoter (e.g., TMSOTf) at low temperature.

    • Monitor the reaction for the formation of the glycosylated product.

    • Purify the product by column chromatography.

Final Steps: Selective Acylation and Deprotection

Step 1: Selective Acylation

  • Materials: Glycosylated isoflavone, acetic anhydride, pyridine, DCM.

  • Procedure:

    • The protecting group strategy for the disaccharide should be designed to allow for selective deprotection of the C2''-hydroxyl group of the rhamnose unit. For instance, using a combination of benzyl and silyl ethers.

    • After selective deprotection, dissolve the compound in a mixture of DCM and pyridine.

    • Add acetic anhydride at 0 °C and stir until the acylation is complete.

    • Work up the reaction and purify the acetylated product.

Step 2: Global Deprotection

  • Materials: Fully protected and acetylated this compound precursor, palladium on carbon (Pd/C), hydrogen gas, methanol/ethyl acetate.

  • Procedure:

    • Dissolve the precursor in a suitable solvent mixture.

    • Add Pd/C catalyst.

    • Subject the mixture to hydrogenation at atmospheric or elevated pressure to remove all benzyl protecting groups.

    • Filter the catalyst and concentrate the filtrate to obtain the crude this compound.

    • Purify the final product using preparative HPLC.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Intermediates.

StepReactionStarting Material(s)Key ReagentsIntermediate/Product
1Chalcone FormationProtected 2,4,6-trihydroxyacetophenone, 4-methoxybenzaldehydeKOH, EthanolPrenylated Chalcone
2Oxidative RearrangementPrenylated ChalconeThallium(III) nitratePrenylated Isoflavone Aglycone
3Disaccharide SynthesisProtected Glucose and RhamnoseGlycosylation promotersProtected Disaccharide Donor
4GlycosylationProtected Aglycone, Disaccharide DonorTMSOTfProtected this compound Precursor
5Selective AcylationDeprotected GlycosideAcetic anhydride, PyridineAcetylated Precursor
6DeprotectionFully Protected PrecursorPd/C, H₂This compound

Visualization of the Proposed Workflow

Sagittatoside_C_Synthesis start Starting Materials (Hydroxyacetophenone, 4-Methoxybenzaldehyde, Sugars) aglycone_synthesis Aglycone Synthesis start->aglycone_synthesis disaccharide_synthesis Disaccharide Donor Synthesis start->disaccharide_synthesis chalcone Prenylated Chalcone aglycone_synthesis->chalcone Claisen-Schmidt aglycone Prenylated Isoflavone Aglycone chalcone->aglycone Oxidative Rearrangement glycosylation Glycosylation aglycone->glycosylation disaccharide Protected Disaccharide Donor disaccharide_synthesis->disaccharide disaccharide->glycosylation protected_sagittatoside Protected this compound Precursor glycosylation->protected_sagittatoside selective_acylation Selective Acylation protected_sagittatoside->selective_acylation acetylated_precursor Acetylated Precursor selective_acylation->acetylated_precursor deprotection Global Deprotection acetylated_precursor->deprotection final_product This compound deprotection->final_product

Caption: Proposed workflow for the chemical synthesis of this compound.

Disclaimer: This protocol is a proposed synthetic route and has not been experimentally validated. The reaction conditions and yields are illustrative and would require optimization. Researchers should consult relevant literature for detailed procedures of analogous reactions and exercise appropriate safety precautions when handling all chemicals.

Application Notes and Protocols for Sagittatoside C Formulation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing effective formulation and drug delivery strategies for Sagittatoside C, a prenylated flavonoid glycoside. Due to the limited aqueous solubility and low oral bioavailability characteristic of many flavonoid glycosides, advanced formulation approaches are crucial to enhance its therapeutic potential.[1][2][3][4][5][6] This document outlines the challenges associated with this compound delivery, proposes modern formulation strategies, provides detailed experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Physicochemical Properties and Formulation Challenges of this compound

This compound is a flavonoid glycoside found in plants of the Epimedium genus.[7] Its structure, available on PubChem, reveals a complex glycosidic moiety attached to a flavonoid aglycone, contributing to its poor absorption and rapid metabolism.[8]

Table 1: Formulation Challenges and Physicochemical Properties of Flavonoid Glycosides like this compound

ParameterChallengeImplication for Drug Delivery
Aqueous Solubility LowPoor dissolution in the gastrointestinal tract, leading to low absorption.[1][4]
Oral Bioavailability Very Low (<1% for similar compounds like Epimedin C)Insufficient systemic exposure to elicit a therapeutic effect when administered orally in its pure form.[5][6]
Metabolism Extensive first-pass metabolismRapid degradation in the gut and liver reduces the amount of active compound reaching systemic circulation.[1]
Permeability Low intestinal permeabilityThe large and complex structure limits passive diffusion across the intestinal epithelium.[9]
Stability Susceptible to degradationCan be degraded by pH changes and enzymatic activity in the gastrointestinal tract.[1]

Advanced Formulation Strategies to Enhance this compound Bioavailability

To overcome the aforementioned challenges, several advanced formulation strategies can be employed. These approaches aim to increase solubility, protect the molecule from degradation, and improve its absorption.

Nanoformulations

Nanoparticle-based delivery systems are a promising approach for enhancing the bioavailability of poorly soluble compounds like this compound.[10][11][12]

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[13] For this compound, its flavonoid structure suggests it would primarily associate with the lipid bilayer. Liposomal encapsulation can protect the drug from degradation, improve its solubility, and facilitate its transport across biological membranes.[14][15][16]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, providing controlled release and protection from enzymatic degradation.[17]

  • Phytosomes: These are complexes of the natural compound and phospholipids (like phosphatidylcholine) that are more bioavailable than conventional liposomes. Studies on total flavonoids from Herba Epimedii have shown that phytosomes can significantly improve their oral bioavailability.[18]

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility and stability.[1]

Table 2: Potential Bioavailability Enhancement with Advanced Formulations (Based on related flavonoid studies)

Formulation StrategyKey AdvantagesExpected Improvement in Bioavailability
Liposomal Encapsulation Protects from degradation, enhances cellular uptakeSignificant increase
Polymeric Nanoparticles Controlled release, improved stabilityModerate to significant increase
Phytosome Formation Enhanced absorption and bioavailabilityHigh increase
Cyclodextrin Complexation Increased solubility and stabilityModerate increase

Experimental Protocols

Protocol for Preparation of this compound Liposomes (Thin-Film Hydration Method)

This protocol is adapted from methods used for other flavonoids and provides a starting point for developing a this compound liposomal formulation.[14][15][19]

Materials:

  • This compound

  • Phosphatidylcholine (from soy or egg)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask.

    • Add this compound to the lipid solution. The drug-to-lipid ratio will need to be optimized, but a starting point could be 1:10 (w/w).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath (temperature should be above the lipid transition temperature, e.g., 40-50°C) under reduced pressure to evaporate the organic solvents until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask. The volume will depend on the desired final lipid concentration.

    • Continue to rotate the flask in the water bath (above the lipid transition temperature) for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator. Sonication time and power will need to be optimized.

    • For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.

  • Purification:

    • Remove unencapsulated this compound by dialysis against fresh PBS or by size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the amount of encapsulated this compound using a suitable analytical method like HPLC.

Protocol for Preparation of this compound Phytosomes

This protocol is based on general methods for preparing flavonoid phytosomes.[18]

Materials:

  • This compound

  • Phosphatidylcholine

  • Aprotic solvent (e.g., acetone or tetrahydrofuran)

  • Anti-solvent (e.g., n-hexane)

  • Reflux setup

  • Magnetic stirrer

Procedure:

  • Complex Formation:

    • Dissolve this compound and phosphatidylcholine (e.g., in a 1:2 molar ratio) in an aprotic solvent in a round-bottom flask.

    • Reflux the mixture for a specified time (e.g., 2 hours) with constant stirring. The optimal temperature will depend on the solvent used.

  • Precipitation:

    • After refluxing, concentrate the solution under vacuum.

    • Add the concentrated solution dropwise to a well-stirred anti-solvent (e.g., n-hexane).

    • A precipitate of the this compound-phospholipid complex (phytosome) will form.

  • Collection and Drying:

    • Collect the precipitate by filtration.

    • Wash the precipitate with the anti-solvent to remove any unreacted components.

    • Dry the collected phytosomes under vacuum.

  • Characterization:

    • Confirm the formation of the complex using techniques like FT-IR, DSC, and XRD.

    • Evaluate the apparent oil-water partition coefficient to confirm increased lipophilicity.

Visualization of Pathways and Workflows

Potential Signaling Pathway for this compound

Flavonoids are known to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis.[20][21][22] Based on the activities of other prenylated flavonoids from Epimedium, this compound may influence pathways such as NF-κB and MAPK.[7]

SagittatosideC_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK_n MAPK MAPK->MAPK_n translocates Gene_Expression Inflammatory Gene Expression NF-κB_n->Gene_Expression MAPK_n->Gene_Expression This compound This compound This compound->IKK This compound->MAPKKK

Caption: Potential inhibitory effect of this compound on NF-κB and MAPK signaling pathways.

Experimental Workflow for Liposome Formulation and Characterization

Liposome_Workflow cluster_prep Liposome Preparation cluster_purify Purification cluster_char Characterization Dissolve Dissolve Lipids and This compound in Solvent Evaporate Rotary Evaporation to form Thin Film Dissolve->Evaporate Hydrate Hydrate Film with Aqueous Buffer Evaporate->Hydrate Size_Reduce Sonication and/or Extrusion Hydrate->Size_Reduce Purification Dialysis or Size Exclusion Chromatography Size_Reduce->Purification DLS Particle Size and Zeta Potential (DLS) Purification->DLS EE Encapsulation Efficiency (e.g., HPLC) Purification->EE Morphology Morphology (TEM) Purification->Morphology Stability Stability Studies Purification->Stability

Caption: Workflow for the preparation and characterization of this compound liposomes.

Logical Relationship for Overcoming Bioavailability Challenges

Bioavailability_Strategy cluster_causes Underlying Causes cluster_solutions Formulation Solutions Challenge Low Oral Bioavailability Solubility Poor Solubility Challenge->Solubility Permeability Low Permeability Challenge->Permeability Degradation GI Degradation Challenge->Degradation Nanoformulation Nanoformulation (Liposomes, Nanoparticles) Solubility->Nanoformulation Complexation Complexation (Phytosomes, Cyclodextrins) Solubility->Complexation Permeability->Nanoformulation Permeability->Complexation Degradation->Nanoformulation Outcome Enhanced Therapeutic Efficacy Nanoformulation->Outcome Complexation->Outcome

Caption: Strategies to address the low oral bioavailability of this compound.

References

Application Notes and Protocols for Icariside II in Cell Culture and Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial literature searches for "Sagittatoside C" yielded limited specific information regarding its application in cell culture and tissue engineering. However, extensive research exists for flavonoids derived from Epimedium species, commonly used in traditional medicine for bone health. A prominent and well-studied bioactive flavonoid from Epimedium is Icariside II (ICS II). Given the potential for a naming similarity or relation, and the significant body of research on its effects on bone regeneration, this document will focus on the application of Icariside II in cell culture and tissue engineering, particularly for bone regeneration. Icariside II is a major metabolite of Icariin and has demonstrated significant potential in promoting the osteogenic differentiation of bone marrow stromal cells (BMSCs)[1][2]. These notes provide an overview of its use, relevant protocols, and known mechanisms of action.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies on the effects of Icariside II on cells relevant to bone tissue engineering.

Cell TypeCompoundConcentration RangeOptimal ConcentrationKey EffectsReference
Beagle Canine Bone Marrow Stromal Cells (BMSCs)Icariside II10⁻⁸ to 10⁻⁴ mol/L10⁻⁵ mol/LIncreased ALP activity and calcium deposition.[1][3]
Canine Bone Marrow Mesenchymal Stem Cells (BMSCs)Icariside IINot specified10⁻⁵ mol/LEnhanced expression of osteogenic markers (Osx, Runx2, bFGF, OPN, OCN).[2]
Rabbit Bone Marrow Mesenchymal Stem Cells (BMSCs) on ScaffoldsIcariside IINot specifiedNot specifiedIncreased bone mineral content and specific bone surface in vivo.[4]

Experimental Protocols

1. Protocol for Osteogenic Differentiation of Bone Marrow Stromal Cells (BMSCs) with Icariside II

This protocol is based on methodologies described for canine BMSCs[1][2][3].

a. BMSC Isolation and Culture:

  • Aspirate bone marrow from a suitable donor (e.g., beagle canine iliac crest) under sterile conditions.

  • Layer the bone marrow aspirate over a density gradient medium (e.g., Ficoll-Paque) and centrifuge to isolate mononuclear cells.

  • Wash the isolated cells with phosphate-buffered saline (PBS) and resuspend in complete culture medium (e.g., DMEM with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Plate the cells in T75 flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency. Use cells at passage 3-5 for experiments.

b. Osteogenic Differentiation Assay:

  • Seed BMSCs into 24-well plates at a density of 1 x 10⁴ cells/well.

  • Culture the cells in complete culture medium for 24 hours to allow for attachment.

  • Replace the medium with osteogenic induction medium (complete culture medium supplemented with 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone).

  • Prepare stock solutions of Icariside II in a suitable solvent (e.g., DMSO) and add to the osteogenic induction medium to achieve final concentrations ranging from 10⁻⁸ to 10⁻⁴ mol/L. Include a vehicle control (medium with DMSO). The optimal concentration has been reported to be 10⁻⁵ mol/L[3].

  • Culture the cells for 7-21 days, changing the medium every 3 days.

c. Assessment of Osteogenic Differentiation:

  • Alkaline Phosphatase (ALP) Activity Assay:

    • After 7 days of culture, wash the cells with PBS.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).

    • Use a commercial ALP activity assay kit to measure the enzymatic activity in the cell lysates according to the manufacturer's instructions.

    • Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA protein assay.

  • Alizarin Red S Staining for Mineralization:

    • After 21 days of culture, fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash the cells with deionized water.

    • Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

    • Wash the cells extensively with deionized water to remove excess stain.

    • Visualize and photograph the stained mineralized nodules.

    • For quantification, destain the cells with a 10% cetylpyridinium chloride solution and measure the absorbance of the extracted stain at a suitable wavelength (e.g., 562 nm).

2. Protocol for Icariside II-Loaded Scaffolds for Bone Tissue Engineering

This protocol is a general guideline based on the principles of combining bioactive molecules with scaffolds for tissue engineering applications[4].

a. Scaffold Preparation:

  • Select a suitable biocompatible and biodegradable scaffold material, such as calcium phosphate cement (CPC)[4].

  • Prepare the scaffold according to the manufacturer's instructions or established laboratory protocols.

  • Incorporate Icariside II into the scaffold material during its preparation. For example, dissolve Icariside II in the liquid phase of the CPC before mixing it with the solid phase.

b. Cell Seeding on Scaffolds:

  • Sterilize the Icariside II-loaded scaffolds using an appropriate method (e.g., ethylene oxide or gamma irradiation).

  • Seed BMSCs onto the scaffolds at a high density.

  • Allow the cells to adhere to the scaffold for a few hours before adding complete culture medium.

c. In Vitro and In Vivo Assessment:

  • For in vitro studies, culture the cell-seeded scaffolds in osteogenic induction medium and assess for cell proliferation, differentiation, and matrix production as described above.

  • For in vivo studies, implant the cell-seeded scaffolds into an animal model with a bone defect (e.g., a critical-sized calvarial defect in a rat or rabbit)[4].

  • After a predetermined period, harvest the implants and surrounding tissue for analysis using micro-computed tomography (µCT) to assess new bone formation, and histological staining (e.g., H&E and Masson's trichrome) to evaluate tissue integration and morphology[4].

Signaling Pathways and Experimental Workflows

Signaling Pathway of Icariside II in Osteogenic Differentiation

Icariside II has been shown to promote the osteogenic differentiation of canine BMSCs through the activation of the PI3K/AKT/mTOR/S6K1 signaling pathway[2].

Icariside_II_Signaling ICSII Icariside II PI3K PI3K ICSII->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates S6K1 S6K1 mTOR->S6K1 Activates Osteogenic_Genes Osteogenic Gene Expression (Osx, Runx2, OPN, OCN) S6K1->Osteogenic_Genes Upregulates Differentiation Osteogenic Differentiation Osteogenic_Genes->Differentiation Promotes

Caption: PI3K/AKT/mTOR/S6K1 signaling pathway activated by Icariside II.

Experimental Workflow for Evaluating Osteogenic Potential of Icariside II

The following diagram illustrates a typical workflow for assessing the effects of Icariside II on BMSC osteogenic differentiation in vitro.

Experimental_Workflow Start Isolate and Culture BMSCs Treatment Treat with Osteogenic Medium + Icariside II Start->Treatment Day7 Day 7 Treatment->Day7 Day21 Day 21 Treatment->Day21 ALP_Assay Alkaline Phosphatase (ALP) Assay Day7->ALP_Assay Gene_Expression Osteogenic Gene Expression (qPCR) Day7->Gene_Expression ARS_Staining Alizarin Red S (ARS) Staining Day21->ARS_Staining Conclusion Evaluate Osteogenic Potential ALP_Assay->Conclusion ARS_Staining->Conclusion Gene_Expression->Conclusion

Caption: In vitro workflow for assessing Icariside II's osteogenic effects.

References

Troubleshooting & Optimization

Optimization of extraction and purification protocols for Sagittatoside C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and purification of Sagittatoside C. Given the limited specific literature on this compound, the following protocols and troubleshooting advice are based on established methods for similar flavonoid glycosides and may require further optimization for your specific starting material and desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound extraction?

A1: this compound is a flavonoid glycoside. The choice of starting material is crucial for successful extraction. While specific plant sources rich in this compound are not extensively documented in publicly available literature, related compounds are often extracted from herbs like those belonging to the Epimedium genus.[1] Proper identification and quality assessment of the plant material are critical first steps.

Q2: Which solvents are most effective for the initial extraction of this compound?

A2: Flavonoid glycosides like this compound are typically polar compounds. Therefore, polar solvents are generally used for extraction. Common choices include ethanol, methanol, and water, or mixtures thereof.[1][2] The selection of the solvent system will depend on the specific characteristics of the starting material and the desired purity of the initial extract.[2]

Q3: What are the key parameters to optimize during the extraction process?

A3: To maximize the yield of this compound, it is important to optimize several parameters, including:

  • Solvent-to-solid ratio: This affects the efficiency of the extraction.

  • Extraction time: Longer extraction times may increase yield but also risk degradation of the target compound.

  • Temperature: Higher temperatures can improve extraction efficiency but may lead to the degradation of thermolabile compounds.[3]

  • Particle size of the plant material: Grinding the material increases the surface area available for extraction.

Q4: What are the common methods for purifying this compound from the crude extract?

A4: Purification of flavonoid glycosides from crude extracts typically involves chromatographic techniques. These can include:

  • Macroporous resin chromatography: Often used for initial cleanup and enrichment.[4]

  • Column chromatography (e.g., silica gel, Sephadex): For separating compounds based on polarity and size.

  • High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity.

Q5: How can I monitor the presence and purity of this compound during the process?

A5: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector are essential for monitoring the presence and assessing the purity of this compound throughout the extraction and purification process. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis.

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract
Potential Cause Suggested Solution
Inappropriate solventTest a range of solvents with varying polarities (e.g., different ethanol/water ratios).
Insufficient extraction timeIncrease the extraction time incrementally and monitor the yield.
Suboptimal temperatureOptimize the extraction temperature. Be cautious of potential degradation at high temperatures.[5]
Inadequate grinding of plant materialEnsure the plant material is finely powdered to maximize surface area.
Poor quality of starting materialVerify the identity and quality of the plant source.
Issue 2: Low Purity of this compound in the Purified Fraction
Potential Cause Suggested Solution
Ineffective initial cleanupIncorporate a pre-purification step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove major impurities.
Co-elution of similar compoundsOptimize the chromatographic conditions (e.g., mobile phase gradient, column type, flow rate).
Column overloadingReduce the amount of sample loaded onto the chromatography column.
Inappropriate stationary phaseTest different types of chromatography resins (e.g., reversed-phase, normal-phase, ion-exchange).
Issue 3: Degradation of this compound During Processing
Potential Cause Suggested Solution
High temperaturesPerform extraction and purification steps at lower temperatures. Consider using a rotary evaporator under vacuum for solvent removal.
Exposure to light or airProtect the samples from light and work in an inert atmosphere (e.g., under nitrogen) if necessary.
Inappropriate pHBuffer the solutions to a pH where this compound is stable.

Experimental Protocols (Generalized)

Caution: These are generalized protocols and should be optimized for your specific application.

Protocol 1: Solvent Extraction of this compound
  • Preparation of Plant Material: Dry the plant material at a controlled temperature (e.g., 40-60°C) and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with a suitable solvent (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 10:1 v/w).

    • Stir the mixture for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 50°C).

    • Repeat the extraction process on the plant residue to maximize yield.

  • Filtration and Concentration:

    • Filter the combined extracts to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Purification by Macroporous Resin Chromatography
  • Preparation of the Crude Extract: Dissolve the crude extract in an appropriate solvent (e.g., water).

  • Column Loading: Load the dissolved extract onto a pre-equilibrated macroporous resin column.

  • Washing: Wash the column with deionized water to remove highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them using TLC or HPLC to identify those containing this compound.

  • Concentration: Pool the this compound-rich fractions and concentrate them under reduced pressure.

Data Presentation

Table 1: Optimization of Extraction Parameters for this compound

Parameter Condition 1 Condition 2 Condition 3 Yield of this compound (mg/g of plant material)
Solvent 70% Ethanol95% EthanolWaterUser-defined
Time (hours) 124User-defined
Temperature (°C) 406080User-defined
Solvent:Solid 10:120:130:1User-defined

Table 2: Purification of this compound using Column Chromatography

Fraction Elution Solvent Volume (mL) This compound Purity (%) Recovery (%)
Crude Extract--User-defined100
WashWaterUser-definedUser-definedUser-defined
Fraction 130% EthanolUser-definedUser-definedUser-defined
Fraction 250% EthanolUser-definedUser-definedUser-defined
Fraction 370% EthanolUser-definedUser-definedUser-defined

Visualizations

ExtractionPurificationWorkflow Start Plant Material Grinding Grinding Start->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Crude Extract) Filtration->Concentration1 Purification Chromatographic Purification Concentration1->Purification Concentration2 Concentration Purification->Concentration2 Analysis Purity Analysis (HPLC, MS) Concentration2->Analysis FinalProduct Purified This compound Analysis->FinalProduct

Caption: General workflow for the extraction and purification of this compound.

TroubleshootingWorkflow Start Low Yield or Purity? CheckExtraction Review Extraction Protocol Start->CheckExtraction Low Yield CheckPurification Review Purification Protocol Start->CheckPurification Low Purity Solvent Optimize Solvent System CheckExtraction->Solvent TimeTemp Adjust Time/ Temperature CheckExtraction->TimeTemp Chromatography Optimize Chromatography (Column, Mobile Phase) CheckPurification->Chromatography Loading Check Sample Loading CheckPurification->Loading Degradation Assess for Degradation (Temperature, pH, Light) Solvent->Degradation TimeTemp->Degradation Chromatography->Degradation Loading->Degradation ModifyConditions Modify Conditions to Minimize Degradation Degradation->ModifyConditions Yes Success Problem Resolved Degradation->Success No ModifyConditions->Success

Caption: Troubleshooting decision tree for this compound optimization.

References

Troubleshooting common issues in the HPLC analysis of Sagittatoside C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Sagittatoside C. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its HPLC analysis important?

This compound is a flavonoid glycoside, a type of natural product found in plants of the Epimedium genus, such as Epimedium sagittatum. Its molecular formula is C35H42O16[1]. HPLC analysis is crucial for the quality control of herbal medicines and extracts containing this compound, as well as for pharmacokinetic and metabolism studies in drug development. Accurate and reliable HPLC methods are necessary to quantify this compound and related compounds.

Q2: What is a typical starting HPLC method for the analysis of this compound?

A common approach for the analysis of flavonoids from Epimedium species is reversed-phase HPLC with a C18 column[2][3]. A gradient elution is often employed to achieve good separation of the various flavonoids present in the plant extract.

A recommended starting point for an HPLC method is detailed in the experimental protocol section below. Key parameters include a C18 column, a mobile phase consisting of acetonitrile and water with a formic acid modifier, and UV detection.

Q3: I am not seeing any peaks for this compound. What are the possible causes?

Several factors could lead to a lack of peaks. Consider the following:

  • Sample Preparation: Ensure that the extraction of this compound from the plant matrix was efficient. Flavonoid glycosides are typically extracted with methanol or ethanol solutions.

  • Injection Issues: Check for problems with the autosampler or manual injector, such as a clogged needle or incorrect injection volume.

  • Compound Degradation: Flavonoid glycosides can be susceptible to degradation under certain conditions. Assess the stability of your sample and standards.

Troubleshooting Common HPLC Issues

Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the accuracy of quantification. Here’s how to address common peak shape problems:

ProblemPossible CauseRecommended Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol groups on the silica-based column.
Column overload.Reduce the sample concentration or injection volume.
Column contamination or aging.Flush the column with a strong solvent or replace the column if necessary.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overload.Decrease the amount of sample injected onto the column.

.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape (Tailing or Fronting) check_tailing Peak Tailing? start->check_tailing check_fronting Peak Fronting? start->check_fronting check_tailing->check_fronting No solution_tailing1 Add 0.1% Formic Acid to Mobile Phase check_tailing->solution_tailing1 Yes solution_fronting1 Use Weaker Sample Solvent check_fronting->solution_fronting1 Yes solution_tailing2 Reduce Sample Concentration/Volume solution_tailing1->solution_tailing2 solution_tailing3 Clean or Replace Column solution_tailing2->solution_tailing3 end Improved Peak Shape solution_tailing3->end solution_fronting2 Decrease Injection Volume solution_fronting1->solution_fronting2 solution_fronting2->end

Caption: A logical workflow for troubleshooting common peak shape issues in HPLC.

Poor Resolution

Inadequate separation between this compound and other components in the sample can lead to inaccurate quantification.

ParameterAdjustmentExpected Outcome
Mobile Phase Composition Decrease the percentage of the organic solvent (acetonitrile or methanol).Increased retention and potentially improved resolution.
Optimize the gradient profile (make it shallower).Better separation of closely eluting peaks.
Column Use a column with a smaller particle size or a longer length.Increased column efficiency and resolution.
Flow Rate Decrease the flow rate.Can improve resolution, but will increase run time.
Inconsistent Retention Times

Shifts in retention time can make peak identification difficult and affect the reliability of your results.

Possible CauseRecommended Solution
Mobile Phase Preparation Inconsistent composition or pH.
HPLC System Leaks Loose fittings or worn pump seals.
Column Equilibration Insufficient equilibration time.
Temperature Fluctuations Unstable column temperature.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound in plant extracts. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation

  • Accurately weigh the powdered plant material (e.g., Epimedium leaves).

  • Extract the sample with a suitable solvent, such as 70% ethanol or methanol, using ultrasonication or reflux.

  • Filter the extract through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min: 10-30% B20-40 min: 30-50% B40-45 min: 50-10% B45-50 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode Array Detector (DAD) monitoring at 270 nm
Injection Volume 10 µL

3. Data Analysis

  • Identify the this compound peak by comparing its retention time with that of a reference standard.

  • Quantify the amount of this compound using a calibration curve prepared from the reference standard.

Chemical Structure of this compound

Sagittatoside_C Chemical Structure of this compound cluster_flavonoid Flavonoid Aglycone cluster_sugars Glycoside Moieties flavonoid_core flavonoid_core glucose Glucose flavonoid_core->glucose O-glycosidic bond rhamnose Rhamnose glucose->rhamnose O-glycosidic bond

Caption: A simplified representation of the chemical structure of this compound, a flavonoid glycoside.

Stability Considerations

Flavonoid glycosides like this compound can be susceptible to degradation, which can affect the accuracy of HPLC analysis.

  • pH: Flavonoids are generally more stable in acidic conditions. The use of a mobile phase with a low pH (e.g., with 0.1% formic acid) can help to minimize degradation during the analysis.

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids. It is advisable to store standard solutions and samples at low temperatures (e.g., 4 °C) and to use a column oven to maintain a consistent and moderate temperature during the analysis[4][5].

  • Light: Exposure to light can cause the degradation of some flavonoids. It is good practice to store solutions in amber vials or protect them from light[4][6].

By following these guidelines and troubleshooting steps, researchers can develop and implement robust and reliable HPLC methods for the analysis of this compound.

References

Improving the stability and shelf-life of Sagittatoside C formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the stability and shelf-life of Sagittatoside C formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work with this cycloartane saponin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to enhance the stability of your this compound formulations.

Troubleshooting Guides

This section provides solutions to common problems you might encounter when working with this compound formulations.

Problem Possible Causes Recommended Solutions
Poor aqueous solubility of this compound. This compound, like many triterpenoid saponins, has a complex structure with both hydrophobic and hydrophilic moieties, which can limit its solubility in water.1. pH Adjustment: Investigate the pH-solubility profile of this compound. For many saponins, solubility can be influenced by pH. 2. Co-solvents: Employ co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) to improve solubilization. 3. Surfactants: Use non-ionic surfactants like polysorbates (e.g., Tween® 80) or natural saponins (e.g., Quillaja saponin) to form micelles that can encapsulate this compound. 4. Complexation: Consider using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and enhance solubility.
Precipitation of this compound in aqueous formulation upon storage. 1. Supersaturation: The initial formulation may be a supersaturated solution that is not thermodynamically stable. 2. Temperature Fluctuations: Changes in temperature can affect solubility and lead to precipitation. 3. pH Shift: The pH of the formulation may change over time, altering the solubility of this compound.1. Equilibrium Solubility Studies: Determine the equilibrium solubility of this compound in your vehicle to avoid creating supersaturated solutions. 2. Stabilizers: Incorporate stabilizing excipients that can maintain this compound in solution (see FAQs for examples). 3. Buffering Agents: Use a suitable buffer system (e.g., phosphate or citrate buffer) to maintain a stable pH. 4. Lyophilization: For long-term storage, consider lyophilizing the formulation to create a stable solid that can be reconstituted before use.
Chemical degradation of this compound (e.g., hydrolysis of glycosidic bonds). 1. pH Extremes: Acidic or basic conditions can catalyze the hydrolysis of the glycosidic linkages in the saponin structure. 2. Temperature: Elevated temperatures can accelerate degradation reactions. 3. Oxidation: The presence of oxidative agents or exposure to light can lead to degradation.1. pH Control: Formulate this compound in a buffered solution at a pH of optimal stability, which for many saponins is in the neutral to slightly acidic range.[1] 2. Temperature Control: Store formulations at recommended temperatures (e.g., refrigerated or frozen) to minimize thermal degradation.[2] 3. Antioxidants: Include antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) in your formulation to prevent oxidative degradation. 4. Light Protection: Store formulations in light-resistant containers (e.g., amber vials). 5. Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze degradation.
Aggregation or particle formation in nanoformulations (e.g., nanoemulsions, nanocapsules). 1. Insufficient Stabilization: The concentration of the stabilizer (e.g., surfactant, polymer) may be too low to effectively coat the nanoparticles. 2. Inappropriate Stabilizer: The chosen stabilizer may not be suitable for the formulation. 3. Changes in Formulation Properties: Shifts in pH or ionic strength can disrupt the stability of the nanoparticles.1. Optimize Stabilizer Concentration: Experiment with different concentrations of the stabilizing agent to find the optimal ratio for your formulation. 2. Screen Different Stabilizers: Test a range of stabilizers to identify the most effective one for your specific nanoformulation. 3. Control Formulation Parameters: Maintain a consistent pH and ionic strength of the formulation. 4. Lyophilization: Lyophilize the nanoformulation with a suitable cryoprotectant to improve long-term stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for cycloartane saponins like this compound?

A1: The primary degradation pathways for cycloartane saponins typically involve the hydrolysis of glycosidic bonds, which can be catalyzed by acidic or basic conditions.[1][3] This results in the loss of sugar moieties and the formation of secondary saponins or the aglycone. Other potential degradation pathways include oxidation and isomerization. To understand the specific degradation pathways of your this compound formulation, it is recommended to perform forced degradation studies.

Q2: Which excipients are most effective in stabilizing this compound formulations?

A2: The choice of excipients depends on the formulation type (e.g., aqueous solution, nanoformulation). For aqueous solutions, common stabilizing excipients include:

  • Buffers: To maintain an optimal pH.

  • Antioxidants: To prevent oxidative degradation.

  • Chelating agents: To sequester metal ions.

  • Cryoprotectants/Lyoprotectants (for lyophilized formulations): Sugars like sucrose and trehalose are commonly used to protect the molecule during freezing and drying.

For nanoformulations, the choice of surfactants and polymers is critical for stability.

Q3: How can I improve the shelf-life of a this compound formulation for long-term storage?

A3: Lyophilization (freeze-drying) is a highly effective method for improving the long-term stability and shelf-life of saponin formulations.[4] By removing water, lyophilization significantly reduces the rates of hydrolytic degradation. The addition of cryoprotectants is crucial for protecting this compound from stresses during the freezing and drying processes. Storing the lyophilized powder at low temperatures and protected from light can further extend its shelf-life.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is the most common and effective technique for monitoring the stability of this compound.[5] This method allows for the separation and quantification of the intact this compound from its degradation products.

Experimental Protocols

Forced Degradation Study of this compound

This protocol is adapted from a study on a structurally similar saponin, Notoginsenoside Fc, and can be used to identify potential degradation products and pathways for this compound.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 24 and 48 hours. Also, heat a solution of this compound (in a 50:50 methanol:water mixture) at 60°C for 24 and 48 hours.

    • Photodegradation: Expose the solid this compound powder and a solution of this compound to UV light (254 nm) and visible light for 24 and 48 hours.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of 0.1 M NaOH and 0.1 M HCl, respectively.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

Nanoencapsulation of this compound using Solvent Evaporation Method

This is a general protocol for encapsulating a hydrophobic compound like a saponin into polymeric nanoparticles.

Objective: To prepare this compound-loaded nanoparticles to improve stability and control release.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.

  • Emulsification: Add the organic phase to the aqueous PVA solution while sonicating on an ice bath. The sonication process creates a nano-sized emulsion (oil-in-water).

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the DCM to evaporate. This leads to the precipitation of the PLGA, forming solid nanoparticles encapsulating the this compound.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water multiple times to remove excess PVA and un-encapsulated this compound.

  • Lyophilization (Optional): For long-term storage, resuspend the nanoparticles in a cryoprotectant solution (e.g., 5% sucrose) and lyophilize.

Lyophilization of a this compound Formulation

This protocol provides a general framework for lyophilizing an aqueous formulation of this compound. The specific parameters should be optimized based on the formulation's thermal properties (e.g., glass transition temperature).

Objective: To prepare a stable, dry powder of a this compound formulation.

Materials:

  • Aqueous formulation of this compound (with or without excipients like cryoprotectants)

  • Lyophilizer

Procedure:

  • Pre-freezing: Fill the formulation into vials and partially insert stoppers. Place the vials on the lyophilizer shelves and cool them to a temperature below the formulation's freezing point (e.g., -40°C) at a controlled rate (e.g., 1°C/min). Hold at this temperature for a sufficient time to ensure complete freezing.

  • Primary Drying (Sublimation): Apply a vacuum to the chamber (e.g., 100 mTorr) and raise the shelf temperature to a point below the formulation's collapse temperature (e.g., -20°C). This allows the frozen water to sublimate directly from a solid to a vapor. This is typically the longest step.

  • Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the shelf temperature (e.g., to 25°C) while maintaining the vacuum. This step removes any residual bound water from the product.

  • Stoppering and Sealing: Once secondary drying is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen. Remove the vials from the lyophilizer and seal them with aluminum caps.

Quantitative Data

Due to the limited availability of specific stability data for this compound, the following tables are based on representative data for other triterpenoid saponins and serve as an illustrative guide.

Table 1: Illustrative Stability of a Saponin Formulation under Forced Degradation Conditions

Stress ConditionDuration% Degradation (Illustrative)Major Degradation Products
0.1 M HCl24 hours at 60°C25%Hydrolyzed saponins (loss of sugar moieties)
0.1 M NaOH8 hours at 60°C40%Hydrolyzed saponins and potential epimerization products
3% H₂O₂24 hours at RT15%Oxidized saponins
Thermal (80°C)48 hours10%Isomerization and some hydrolysis products
Photolytic (UV)48 hours5%Minor degradation products

Table 2: Effect of Excipients on the Stability of a Saponin in Aqueous Solution (Illustrative Data)

FormulationStorage Condition% Saponin Remaining after 3 months (Illustrative)
Saponin in water40°C65%
Saponin in pH 5.5 citrate buffer40°C85%
Saponin in pH 5.5 citrate buffer + 0.1% Ascorbic Acid40°C92%
Saponin in pH 5.5 citrate buffer + 0.1% Ascorbic Acid + 0.05% EDTA40°C95%

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_formulation Formulation Development cluster_stabilization Stability Enhancement cluster_testing Stability Testing A This compound API B Solubility Enhancement (pH, co-solvents, surfactants) A->B C Addition of Stabilizers (buffers, antioxidants, chelators) B->C D Liquid Formulation C->D E Nanoencapsulation (e.g., PLGA nanoparticles) D->E F Lyophilization (with cryoprotectants) D->F G Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) D->G E->G H Real-time & Accelerated Stability Studies F->H I Analytical Method (HPLC-UV/MS) G->I H->I J Data Analysis (Degradation Kinetics, Shelf-life) I->J

Caption: Experimental workflow for developing and testing the stability of this compound formulations.

degradation_pathway A This compound (Intact Saponin) B Hydrolysis (Acid/Base Catalyzed) A->B F Oxidation (e.g., H₂O₂) A->F C Loss of Sugar Moieties B->C D Secondary Saponins C->D E Aglycone C->E G Oxidized Products F->G

Caption: Putative degradation pathways of this compound under stress conditions.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway MAPK_Pathway MAPK Signaling Pathway TLR4->MAPK_Pathway Gene_Expression Expression of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_Pathway->Gene_Expression MAPK_Pathway->Gene_Expression Sagittatoside_C This compound Sagittatoside_C->NFkB_Pathway Inhibition Sagittatoside_C->MAPK_Pathway Inhibition Degradation_Products Degradation Products Degradation_Products->NFkB_Pathway Potential Alteration Degradation_Products->MAPK_Pathway Potential Alteration

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

References

Technical Support Center: Refinement of Animal Models for Flavonoid Efficacy Testing with a Focus on Sagittatoside C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of animal models for the efficacy testing of novel flavonoids, with a particular focus on Sagittatoside C and its related compounds. While direct in vivo efficacy studies on isolated this compound are limited in publicly available literature, this resource leverages data from structurally similar flavonoids and general principles of natural product pharmacology to address common challenges. The information presented here is intended to serve as a foundational guide for developing robust experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic targets?

A1: this compound is a flavonoid, specifically a prenylated flavonol glycoside. It is an isomer of Epimedokoreanoside II and is found in plants of the Epimedium genus. While specific therapeutic targets for this compound are not well-established, its aglycone (the non-sugar part), icaritin, has been studied for various pharmacological activities. Based on the known effects of icaritin and other related flavonoids, potential therapeutic areas for this compound could include osteoporosis, sexual dysfunction, cardiovascular diseases, and immunoregulation. Further research is needed to elucidate its specific mechanisms of action.

Q2: We are observing low bioavailability and high variability in our pilot animal studies with a novel flavonoid. What are the common causes and how can we address this?

A2: Low and variable oral bioavailability is a common challenge with many flavonoids due to factors like poor aqueous solubility, extensive first-pass metabolism in the gut and liver, and rapid excretion. Here are some troubleshooting steps:

  • Formulation/Vehicle Selection: Ensure the compound is fully solubilized or uniformly suspended in the vehicle. For poorly soluble compounds, consider using vehicles such as a mixture of PEG400, ethanol, and saline, or formulating as a microemulsion or nanosuspension. Always perform vehicle-only controls.

  • Route of Administration: If oral bioavailability is a major hurdle, consider alternative routes for initial efficacy studies, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass first-pass metabolism. This can help establish proof-of-concept for the compound's activity.

  • Dose and Frequency: The dosing regimen may need optimization. Higher or more frequent doses might be necessary to maintain therapeutic concentrations. Pilot pharmacokinetic studies are highly recommended to determine key parameters like Cmax, Tmax, and half-life.

  • Metabolic Stability: Flavonoids are often subject to glucuronidation and sulfation. Co-administration with inhibitors of these pathways (e.g., piperine) has been explored to enhance bioavailability, though this adds complexity to the study.

Q3: How do we select an appropriate animal model for testing the efficacy of this compound or a similar flavonoid?

A3: The choice of animal model is dictated by the therapeutic hypothesis.

  • For Osteoporosis: The ovariectomized (OVX) rat or mouse model is the gold standard for studying postmenopausal osteoporosis. Efficacy can be assessed by measuring bone mineral density (BMD), bone turnover markers, and conducting histomorphometric analysis of bone tissue.

  • For Cancer: If investigating anti-proliferative effects, xenograft models using human cancer cell lines implanted in immunodeficient mice (e.g., nude or SCID mice) are commonly used.[1] The choice of cell line should be based on in vitro sensitivity data. Diterpenoids from the Sagittaria genus (a different plant) have shown inhibitory effects on colon cancer cells by targeting the NF-κB pathway, suggesting a potential avenue for investigation.[2]

  • For Neurological Disorders: For conditions like cognitive impairment, models such as scopolamine-induced amnesia in mice or rats can be employed. Terpenoids, another class of natural products, have been studied in various animal models of psychiatric disorders.[3]

  • For Cataracts: A sodium selenite-induced cataract model in rats has been used to study the effects of extracts from Sagittaria sagittifolia.[4]

Q4: What are the critical parameters to measure in an in vivo efficacy study for a novel flavonoid?

A4: Key parameters include:

  • Primary Efficacy Endpoints: These are specific to the disease model (e.g., tumor volume in a cancer model, bone density in an osteoporosis model).

  • Pharmacodynamic (PD) Markers: Measure target engagement in relevant tissues. For example, if the hypothesized mechanism involves inhibition of a specific signaling pathway, measure the phosphorylation status of key proteins in that pathway in tumor or target tissue lysates.

  • Pharmacokinetic (PK) Analysis: Collect blood samples at various time points to determine the drug's concentration profile. This is crucial for correlating exposure with efficacy.

  • Toxicity and Tolerability: Monitor animal body weight, food and water intake, and general clinical signs. At the end of the study, perform gross necropsy and collect major organs for histopathological analysis to assess for any toxicity.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
No observable efficacy despite promising in vitro data 1. Insufficient drug exposure at the target site. 2. Rapid metabolism or excretion. 3. Inappropriate animal model. 4. The in vitro effect does not translate to the more complex in vivo system.1. Conduct a pilot PK study to confirm drug levels in plasma and, if possible, in the target tissue. 2. Increase the dose or dosing frequency. 3. Consider a different route of administration (e.g., IP instead of oral). 4. Re-evaluate the relevance of the chosen animal model to the human disease.
High mortality in the treatment group 1. Acute toxicity of the compound at the tested dose. 2. Vehicle toxicity. 3. Stress from the administration procedure.1. Perform a dose-range finding study to determine the maximum tolerated dose (MTD). 2. Always include a vehicle-only control group to rule out vehicle effects. 3. Refine the handling and administration techniques to minimize animal stress.
Inconsistent tumor growth in xenograft models 1. Variation in the number or viability of injected cells. 2. Health status of the mice. 3. Site of injection.1. Standardize the cell preparation and injection procedure. Ensure high cell viability (>95%). 2. Use healthy, age-matched animals. 3. Be consistent with the injection site (e.g., subcutaneous in the right flank). Randomize animals into groups after tumors are established and have reached a specific size.

Experimental Protocols

Protocol 1: Ovariectomized (OVX) Rat Model for Osteoporosis
  • Animal Model: Female Sprague-Dawley rats, 3 months old.

  • Acclimatization: Acclimatize animals for one week before the experiment.

  • Surgical Procedure:

    • Anesthetize the rats.

    • Perform bilateral ovariectomy for the OVX groups.

    • The Sham group will undergo a similar surgical procedure, but the ovaries will be left intact.

  • Post-operative Care: Administer analgesics and monitor the animals for recovery.

  • Treatment:

    • Allow a 2-week recovery and osteoporosis development period.

    • Divide the OVX rats into groups: OVX + Vehicle, OVX + this compound (multiple dose levels), OVX + Positive Control (e.g., Estradiol).

    • Administer the treatments daily via oral gavage for 12 weeks.

  • Efficacy Evaluation:

    • Bone Mineral Density (BMD): Measure BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA) at the beginning and end of the treatment period.

    • Serum Biomarkers: Collect blood at termination to measure markers of bone formation (e.g., P1NP) and resorption (e.g., CTX-1) using ELISA kits.

    • Micro-CT Analysis: Analyze the trabecular microarchitecture of the femur or tibia.

    • Histology: Perform histological analysis of bone sections.

Quantitative Data Summary

As specific efficacy data for this compound is not available, the following table presents hypothetical data for a related flavonoid (Flavonoid X) in an OVX rat model to illustrate how data can be presented.

Table 1: Efficacy of Flavonoid X in an Ovariectomized Rat Model

Group Dose (mg/kg/day) Femoral BMD Change (%) Serum CTX-1 (ng/mL) Serum P1NP (ng/mL)
Sham + Vehicle-+2.5 ± 0.83.2 ± 0.565.4 ± 7.1
OVX + Vehicle--15.8 ± 2.18.9 ± 1.242.1 ± 5.3
OVX + Flavonoid X10-10.5 ± 1.96.8 ± 0.951.7 ± 6.0
OVX + Flavonoid X30-6.2 ± 1.5 4.5 ± 0.758.9 ± 6.8*
OVX + Estradiol0.02-1.1 ± 0.9 3.5 ± 0.662.3 ± 7.5**

Data are presented as Mean ± SD. *p < 0.05, **p < 0.01 compared to OVX + Vehicle group.

Visualizations

Signaling Pathway

Based on the known anti-proliferative effects of diterpenoids from the Sagittaria genus, a potential mechanism of action for a novel compound could involve the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor IKK IKKα/β Receptor->IKK IkBa IκBα IKK->IkBa P NFkB p65/p50 IkBa->NFkB IkBa_P p-IκBα NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation SagittatosideC This compound (Hypothesized) SagittatosideC->IKK Gene Target Genes (c-Myc, Cyclin D1, Bcl-2) NFkB_nuc->Gene Transcription Transcription Gene->Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Workflow

The following diagram outlines a general workflow for the preclinical evaluation of a novel flavonoid.

Experimental_Workflow A In Vitro Screening (Target Identification, Cell Viability) B Compound Formulation & Vehicle Selection A->B C Pilot Pharmacokinetic (PK) Study (Dose, Route, Frequency) B->C E Dose-Range Finding (MTD) & Tolerability Study C->E D Animal Model Selection & Induction F Pivotal Efficacy Study (Randomization, Treatment) D->F E->F G Endpoint Analysis (Primary Efficacy, PD Markers) F->G H Toxicity Assessment (Histopathology, Blood Chem) F->H I Data Analysis & Interpretation G->I H->I

References

Quality control and standardization of Sagittatoside C extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sagittatoside C extracts.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its quality control important?

This compound is an iridoid glycoside, a class of secondary metabolites found in various plants. Iridoid glycosides are known for a range of biological activities, including neuroprotective and anti-inflammatory effects.[1][2][3] Robust quality control and standardization of this compound extracts are crucial to ensure the consistency, efficacy, and safety of research findings and any potential therapeutic applications. This involves verifying the identity and purity of the compound and quantifying its concentration in the extract.

2. What are the critical parameters to consider during the extraction of this compound?

The efficiency of this compound extraction is influenced by several factors. Key parameters to optimize include the extraction method (e.g., maceration, ultrasound-assisted extraction, pressurized liquid extraction), solvent type and concentration, extraction time, temperature, and liquid-to-solid ratio.[4][5] For iridoid glycosides, hot water extraction or pressurized hot water extraction have been shown to be efficient.[4]

3. Which analytical techniques are most suitable for the quantitative analysis of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the quantitative analysis of this compound and other iridoid glycosides.[6][7][8] Ultra-Performance Liquid Chromatography (UPLC) can also be used for faster and more efficient separations.[9][10]

4. How can I confirm the identity of this compound in my extract?

The identity of this compound can be confirmed by comparing its retention time and UV spectrum with a certified reference standard using an HPLC-DAD system. For unambiguous identification, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential to elucidate the chemical structure.[11][12][13]

5. What are the common impurities that might be present in a this compound extract?

Impurities in this compound extracts can originate from the plant material itself (e.g., other structurally related iridoid glycosides, flavonoids, phenolic acids), the extraction process (e.g., solvent residues), or from degradation of this compound. Forced degradation studies can help identify potential degradation products.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound extracts.

Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions between this compound and the stationary phase (residual silanols).- Adjust the mobile phase pH to suppress silanol activity (e.g., add 0.1% formic acid).- Use a column with end-capping or a base-deactivated stationary phase.- Lower the sample concentration.[14][15][16]
Peak Fronting Sample overload or injection of the sample in a solvent stronger than the mobile phase.- Reduce the injection volume or dilute the sample.- Dissolve the sample in the initial mobile phase.[14][15]
Split Peaks - Column void or contamination at the column inlet.- Co-elution with an impurity.- Reverse-flush the column (if permissible by the manufacturer).- Use a guard column to protect the analytical column.- Modify the mobile phase gradient or composition to improve separation.[17]
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a stable temperature.- Replace the column if it has degraded.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Filter all solvents before use.- Degas the mobile phase.- Flush the detector cell with a strong solvent.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD) for Quantitative Analysis

This protocol provides a general method for the quantification of this compound in an extract. Optimization may be required based on the specific extract matrix and HPLC system.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-40% B25-30 min: 40-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm

| Injection Volume | 10 µL |

Method Validation Parameters (Hypothetical Data):

Parameter Result
Linearity (R²) > 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[18][19]

  • Acid Hydrolysis: Incubate the extract in 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Incubate the extract in 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Treat the extract with 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Expose the solid extract to 105°C for 24, 48, and 72 hours.

  • Photodegradation: Expose the extract solution to UV light (254 nm) and visible light for 24 hours.

Analyze the stressed samples by HPLC to identify and quantify any degradation products.

In-vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol assesses the potential anti-inflammatory activity of this compound extracts by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[18][20][21]

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound extract for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In-vitro Neuroprotective Activity Assay (H₂O₂-induced PC12 Cell Damage Model)

This assay evaluates the neuroprotective potential of this compound extracts against oxidative stress-induced cell death in PC12 cells, a common model for neuronal cells.[1][22]

Procedure:

  • Seed PC12 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of the this compound extract for 24 hours.

  • Induce oxidative stress by exposing the cells to H₂O₂ for a specified time.

  • Assess cell viability using the MTT assay.

  • Calculate the percentage of cell viability relative to the untreated control.

Data Presentation

Table 1: Quantitative Analysis of this compound in Different Batches of Extract (Hypothetical Data)

Batch Number This compound Content (mg/g) Major Impurity A (%) Major Impurity B (%)
SC-2025-0152.3 ± 1.21.80.9
SC-2025-0249.8 ± 1.52.11.2
SC-2025-0355.1 ± 0.91.50.7

Table 2: Forced Degradation of this compound (Hypothetical Data)

Stress Condition % Degradation of this compound Number of Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 15.22
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 25.83
Oxidative (3% H₂O₂, RT, 24h) 8.51
Thermal (105°C, 72h) 5.11
Photolytic (UV/Vis, 24h) 3.20

Visualizations

Experimental_Workflow cluster_extraction Extraction & Purification cluster_qc Quality Control cluster_bioactivity Biological Activity Plant_Material Plant Material Extraction Extraction (e.g., Ultrasound-assisted) Plant_Material->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification HPLC_DAD HPLC-DAD (Quantification) Purification->HPLC_DAD Standardized Extract LC_MS LC-MS (Impurity Profiling) Purification->LC_MS NMR NMR (Structure Elucidation) Purification->NMR Anti_Inflammatory Anti-inflammatory Assay (NO Inhibition) HPLC_DAD->Anti_Inflammatory Neuroprotective Neuroprotective Assay (PC12 Cell Model) HPLC_DAD->Neuroprotective

Caption: Workflow for Quality Control and Bioactivity Assessment of this compound Extracts.

HPLC_Troubleshooting cluster_tailing Solutions for Tailing cluster_fronting Solutions for Fronting cluster_splitting Solutions for Splitting Problem HPLC Peak Problem Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Splitting Peak Splitting Problem->Splitting Adjust_pH Adjust Mobile Phase pH Tailing->Adjust_pH Change_Column Use Base-Deactivated Column Tailing->Change_Column Lower_Conc Lower Sample Concentration Tailing->Lower_Conc Reduce_Volume Reduce Injection Volume Fronting->Reduce_Volume Change_Solvent Dissolve in Mobile Phase Fronting->Change_Solvent Flush_Column Reverse-Flush Column Splitting->Flush_Column Guard_Column Use Guard Column Splitting->Guard_Column Optimize_Method Optimize Separation Splitting->Optimize_Method

Caption: Troubleshooting Common HPLC Peak Shape Problems.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB iNOS iNOS NF_kB->iNOS Upregulation NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Sagittatoside_C This compound Sagittatoside_C->NF_kB Inhibition

References

Technical Support Center: Optimization of Sagittatoside C Dosage and Treatment Regimens

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the dosage, treatment regimens, and signaling pathways of Sagittatoside C is limited. The following information is extrapolated from research on closely related and more extensively studied compounds isolated from Epimedium sagittatum, such as icariin and icariside II. Researchers should use this information as a guiding framework and perform dose-response and compound-specific validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it derived?

This compound is a flavonoid glycoside that can be isolated from plants of the genus Epimedium, commonly known as Horny Goat Weed.[1][2] These plants have a long history of use in traditional Chinese medicine for various purposes.[1][3]

Q2: What are the known biological activities of compounds from Epimedium sagittatum?

Compounds from Epimedium sagittatum, particularly the well-studied flavonoid icariin, have demonstrated a range of biological activities in preclinical studies. These include anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[1][4][5] They have also been investigated for their potential in treating erectile dysfunction and osteoporosis.[3][4][5]

Q3: What is a recommended starting concentration for in vitro experiments with this compound?

Due to the lack of specific data for this compound, researchers can consider using a concentration range similar to that of icariin in initial experiments. In vitro studies with icariin often use concentrations ranging from 1 µM to 50 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: What are typical dosages for in vivo studies with related compounds like icariin?

In vivo studies using icariin in rodent models have reported a wide range of oral dosages, from 10 mg/kg to 200 mg/kg per day.[6][7] The appropriate dosage will depend on the animal model, the targeted biological effect, and the formulation of the compound. Preliminary dose-finding studies are essential to establish efficacy and safety.

Q5: How should I prepare this compound for my experiments?

The solubility of flavonoid glycosides can be challenging. For in vitro experiments, this compound is typically dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, the compound may be suspended in a vehicle such as carboxymethylcellulose (CMC) or formulated in a solution with co-solvents, depending on the route of administration.

Q6: What is the stability of this compound in solution?

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no biological activity observed. - Inadequate dosage/concentration: The concentration of this compound may be too low to elicit a response. - Compound degradation: The compound may have degraded due to improper storage or handling. - Poor solubility: The compound may not be fully dissolved, leading to a lower effective concentration.- Perform a dose-response study with a wider range of concentrations. - Prepare fresh solutions for each experiment. Ensure proper storage of the solid compound (cool, dry, dark place). - Verify the solubility of the compound in your solvent and experimental medium. Sonication may aid in dissolution.
High variability in experimental results. - Inconsistent solution preparation: Variations in the preparation of the compound solution can lead to inconsistent dosing. - Cell culture variability: Differences in cell passage number, density, or health can affect the response.- Standardize the protocol for solution preparation, including the source and handling of the solvent. - Use cells within a consistent passage number range and ensure uniform cell seeding density. Monitor cell health throughout the experiment.
Unexpected cytotoxicity. - High concentration of the compound: The concentration used may be in the toxic range for the specific cell line. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Determine the IC50 value of this compound for your cell line using a cell viability assay. - Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a solvent control group in your experiments.
Precipitation of the compound in culture medium. - Low solubility in aqueous solutions: Flavonoid glycosides can have limited solubility in aqueous media. - Interaction with media components: The compound may interact with proteins or other components in the culture medium, leading to precipitation.- Decrease the final concentration of the compound. - Increase the concentration of the co-solvent (e.g., DMSO) if possible, while remaining within the non-toxic range. - Consider using a different formulation or delivery system, such as encapsulation in nanoparticles.

Data Presentation

Table 1: In Vivo Dosages of Icariin (a related compound) in Rodent Models

Animal Model Dosage Range (mg/kg/day) Route of Administration Observed Effects Reference
Rat10 - 200Oral gavageImproved erectile function[6]
Mouse10, 50, 100Oral gavagePrevention of premature ovarian failure[7]
Rat50, 100, 200Oral gavageImproved male sexual function[7]
Rat2, 6Oral gavageAnti-aging effects on male reproductive function[7]

Table 2: In Vitro Concentrations of Icariin (a related compound)

Cell Line Concentration Range (µM) Observed Effects Reference
Not Specified10 - 50Inhibition of phosphodiesterase-5[4]
MCF-7 (Human breast cancer)Not SpecifiedEstrogenic effects[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

    • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) or sonication may be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Treatment for In Vitro Experiments

  • Materials: Cultured cells, complete culture medium, this compound stock solution, vehicle control (DMSO).

  • Procedure:

    • Seed the cells in appropriate culture plates or flasks and allow them to adhere and grow to the desired confluency.

    • On the day of treatment, prepare the final concentrations of this compound by diluting the stock solution in fresh complete culture medium. For example, to prepare a 10 µM solution from a 10 mM stock, perform a 1:1000 dilution.

    • Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

    • After the incubation period, proceed with the specific downstream assays (e.g., cell viability, protein extraction, gene expression analysis).

Mandatory Visualization

Due to the limited information on the specific signaling pathways of this compound, the following diagrams represent pathways modulated by the more extensively studied related compound, icariin. These are provided as a potential starting point for investigating the mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep This compound Stock Solution (in DMSO) working_sol Working Solutions (in Culture Medium) stock_prep->working_sol treatment Cell Treatment working_sol->treatment cell_culture Cell Seeding & Growth cell_culture->treatment viability Cell Viability Assay treatment->viability western Western Blot treatment->western qpcr qPCR treatment->qpcr

Caption: General experimental workflow for in vitro studies with this compound.

PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion sagittatoside This compound (Hypothesized) sagittatoside->PI3K Inhibition?

Caption: Hypothesized inhibitory effect on the PI3K/Akt signaling pathway.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression Regulation sagittatoside This compound (Hypothesized) sagittatoside->Raf Inhibition?

Caption: Hypothesized inhibitory effect on the MAPK/ERK signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Neuroprotective Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for effective therapies against neurodegenerative diseases and acute brain injury, a diverse array of compounds with neuroprotective properties has emerged. This guide provides a comparative analysis of four such compounds: Icariin, a flavonoid derived from the herb Epimedium, and three clinically used drugs, Edaravone, Nimodipine, and Ginkgolide B. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms of action, supporting experimental data, and relevant experimental protocols.

Quantitative Comparison of Neuroprotective Efficacy

To facilitate a direct comparison of the neuroprotective potential of these compounds, the following table summarizes key quantitative data from various experimental models. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.

CompoundExperimental ModelParameter MeasuredConcentration/DoseResultCitation(s)
Icariin Middle Cerebral Artery Occlusion (MCAO) in ratsNeurological Deficit Score40 mg/kgSignificant improvement in neurological deficits compared to the model group.[1]
MCAO in ratsBrain Water Content40 mg/kgSignificantly reduced brain edema compared to the model group.[1]
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 cellsCell Viability10 µMIncreased cell viability and attenuated apoptosis.[2]
Oxygen-Glucose Deprivation (OGD) in N2a cellsApoptosis RateNot SpecifiedAlleviated OGD-induced apoptosis.[3]
Edaravone Permanent MCAO in miceInfarct Volume3.0 mg/kgSignificantly reduced infarct volume to about 77% of the control.[4][4]
MCAO/Reperfusion in miceNeurological Score3 mg/kg (intraperitoneal)Significantly inhibited the increase in neurological scores.[5]
Rat brain homogenate lipid peroxidationIC5015.3 µMInhibited lipid peroxidation.[6]
Oral administration in MCAO ratsInfarct Area30 mg/kg (oral)Significantly reduced cerebral infarction area.[7]
Nimodipine SH-SY5Y cells with MPP+ induced toxicityMitochondrial Membrane Potential0.1-10 µMSignificantly attenuated the loss of mitochondrial membrane potential.[8]
Rabbit hippocampal CA1 neuronsCalcium Action Potential100 nM (aging neurons)Decreased the plateau phase of the calcium action potential.[9]
MCAO model in rats (as positive control)Neurological Deficits12 mg/kgSignificantly improved neurological deficits.[1]
Ginkgolide B MCAO in ratsNeurological Deficit ScoreNot SpecifiedSignificantly reversed the decrease in neurological scores.[10]
MCAO in ratsNeuronal Loss and ApoptosisNot SpecifiedAttenuated neuronal loss and apoptosis.[10]
PAF-induced rabbit platelet aggregationIC50441.93 ± 37.89 nMInhibited platelet aggregation.[11]
Cloned PAF receptorsKi110 nM (for 7α-chloro ginkgolide B)Showed high affinity for the PAF receptor.[12]

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these compounds are mediated through distinct yet sometimes overlapping signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and for the rational design of combination therapies.

Icariin: Modulating Pro-Survival and Anti-Apoptotic Pathways

Icariin, a major active component of Epimedium, exerts its neuroprotective effects through multiple pathways. A key mechanism is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[13] Activation of this pathway leads to the phosphorylation and inactivation of pro-apoptotic proteins such as Bax and the upregulation of anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards survival.[2][13]

Icariin_PI3K_Akt_Pathway Icariin Icariin PI3K PI3K Icariin->PI3K Akt Akt PI3K->Akt Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Icariin's activation of the PI3K/Akt signaling pathway.
Edaravone: A Potent Free Radical Scavenger

Edaravone is a potent antioxidant that functions as a free radical scavenger.[14] Its neuroprotective mechanism is primarily attributed to its ability to neutralize harmful reactive oxygen species (ROS), such as hydroxyl radicals, thereby mitigating oxidative stress-induced neuronal damage.[14] By reducing lipid peroxidation and protecting cell membranes from oxidative damage, Edaravone helps to preserve the integrity and function of neurons in the face of ischemic or neurodegenerative insults.[6]

Edaravone_Free_Radical_Scavenging Edaravone Edaravone ROS Reactive Oxygen Species (e.g., •OH) Edaravone->ROS Scavenges Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Neuronal_Damage Neuronal Damage Lipid_Peroxidation->Neuronal_Damage

Edaravone's mechanism as a free radical scavenger.
Nimodipine: L-type Calcium Channel Blocker

Nimodipine is a dihydropyridine calcium channel blocker with a high affinity for L-type voltage-gated calcium channels in cerebral blood vessels.[15] Its primary neuroprotective mechanism in the context of subarachnoid hemorrhage is the prevention of cerebral vasospasm by inducing vasodilation and improving cerebral blood flow.[15] By blocking the influx of calcium into smooth muscle cells of cerebral arteries, Nimodipine counteracts the vasoconstrictive effects of substances released from hemolyzed blood. Additionally, by reducing excessive calcium entry into neurons, it may directly protect against excitotoxicity.

Nimodipine_Calcium_Channel_Blockade Nimodipine Nimodipine L_type_Ca_Channel L-type Ca2+ Channel Nimodipine->L_type_Ca_Channel Blocks Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Neuronal_Ca_Overload Neuronal Ca2+ Overload Ca_Influx->Neuronal_Ca_Overload

Nimodipine's blockade of L-type calcium channels.
Ginkgolide B: Platelet-Activating Factor (PAF) Receptor Antagonist

Ginkgolide B, a terpene lactone isolated from the leaves of the Ginkgo biloba tree, is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[16] PAF is a pro-inflammatory lipid mediator that plays a significant role in the pathophysiology of ischemic brain injury by promoting platelet aggregation, thrombosis, and inflammation. By blocking the PAF receptor, Ginkgolide B inhibits these detrimental processes, thereby reducing neuronal damage and improving outcomes in models of cerebral ischemia.[17]

Ginkgolide_B_PAF_Antagonism Ginkgolide_B Ginkgolide B PAF_Receptor PAF Receptor Ginkgolide_B->PAF_Receptor Antagonizes Inflammation Inflammation PAF_Receptor->Inflammation Platelet_Aggregation Platelet Aggregation PAF_Receptor->Platelet_Aggregation PAF PAF PAF->PAF_Receptor

Ginkgolide B's antagonism of the PAF receptor.

Experimental Protocols

The following are generalized protocols for key assays commonly used to evaluate the neuroprotective effects of the compounds discussed. Specific details may vary between laboratories and experimental setups.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the neuroprotective compound for a predetermined duration (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., glutamate, H2O2, or amyloid-beta peptide) to the wells (except for the control group) and incubate for a specified period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18] Cell viability is expressed as a percentage of the control group.

TUNEL Assay for Apoptosis in Brain Tissue

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.

Protocol:

  • Tissue Preparation: Perfuse the animal with 4% paraformaldehyde and prepare cryo- or paraffin-embedded brain sections (5-10 µm thick).[19]

  • Permeabilization: Rehydrate the tissue sections and permeabilize them with Proteinase K solution.[20]

  • Labeling Reaction: Incubate the sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

  • Washing: Wash the sections to remove unincorporated nucleotides.

  • Counterstaining and Mounting: Counterstain the nuclei with a DNA-binding dye such as DAPI and mount the slides with an anti-fade mounting medium.

  • Visualization: Visualize the apoptotic cells (fluorescently labeled) using a fluorescence microscope. The number of TUNEL-positive cells is counted and often expressed as a percentage of the total number of cells.

Western Blot for PI3K/Akt Pathway Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell lysate. This protocol outlines the detection of total and phosphorylated forms of PI3K and Akt.

Protocol:

  • Protein Extraction: Lyse the treated cells or brain tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and running an electric current through it.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of PI3K and Akt overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the neuroprotective effects of a compound in a rodent model of stroke.

Experimental_Workflow Animal_Model Rodent Model of Stroke (e.g., MCAO) Treatment_Groups Treatment Groups (Vehicle, Compound) Animal_Model->Treatment_Groups Behavioral_Tests Behavioral Assessment (Neurological Scoring) Treatment_Groups->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Infarct_Volume Infarct Volume Measurement (TTC Staining) Tissue_Collection->Infarct_Volume Histology Histological Analysis (H&E, Nissl Staining) Tissue_Collection->Histology Apoptosis_Assay Apoptosis Detection (TUNEL Assay) Tissue_Collection->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot) Tissue_Collection->Protein_Analysis Data_Analysis Data Analysis and Interpretation Infarct_Volume->Data_Analysis Histology->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

General experimental workflow for in vivo neuroprotection studies.

This guide provides a foundational comparison of Icariin, Edaravone, Nimodipine, and Ginkgolide B. Further research is warranted to directly compare these compounds under standardized conditions to better elucidate their relative therapeutic potential.

References

Unveiling the Therapeutic Potential of Sagittatoside C: A Comparative Analysis of NF-κB Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents targeting inflammatory diseases and cancer, natural products remain a vital source of inspiration. This guide provides a comparative analysis of Sagittatoside C, a diterpenoid derived from the Sagittaria species, and its potential therapeutic validation through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct experimental data for this compound is emerging, this document draws upon evidence from related diterpenoids isolated from Sagittaria trifolia to build a framework for its validation and comparison with established NF-κB inhibitors.

The NF-κB signaling cascade is a critical regulator of the immune response, inflammation, and cell survival. Its dysregulation is implicated in a multitude of chronic diseases, making it a prime target for therapeutic intervention. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the validation of this compound's hypothesized therapeutic target, alongside comparative data and detailed experimental protocols.

Comparative Analysis of NF-κB Inhibitors

The therapeutic landscape of NF-κB modulation includes a variety of inhibitors, each with a distinct mechanism of action. Understanding these alternatives provides a benchmark against which the performance of novel compounds like this compound can be assessed.

Inhibitor Class Mechanism of Action Examples Key Considerations
Diterpenoids from Sagittaria trifolia Inhibition of IKKα/β and IκBα phosphorylation, blocking NF-κB p65 nuclear translocation.Compound 11 (from cited study)Potential for selective inhibition with fewer off-target effects.
Glucocorticoids Induction of IκBα synthesis, leading to the sequestration of NF-κB in the cytoplasm.[1]Dexamethasone, PrednisoneBroad anti-inflammatory effects but associated with significant side effects with long-term use.
IKK Inhibitors Direct inhibition of the IκB kinase (IKK) complex, preventing IκBα phosphorylation and degradation.[2]BMS-345541, ML120b[3]High specificity for the NF-κB pathway; potential for on-target toxicities.[2]
Proteasome Inhibitors Prevention of the proteasomal degradation of IκBα, thus retaining NF-κB in an inactive state in the cytoplasm.[4][5]BortezomibEffective in certain hematologic malignancies; can induce off-target effects due to general proteasome inhibition.[5]

Experimental Data: Diterpenoids from Sagittaria trifolia as NF-κB Inhibitors

A pivotal study on diterpenoids isolated from the tubers of Sagittaria trifolia has provided compelling evidence for their anti-proliferative effects on human colon cancer cells through the targeting of the NF-κB pathway.[1] The study demonstrated that a specific diterpenoid, referred to as compound 11, exhibited potent inhibitory effects.

Table 1: Anti-proliferative Effects of Sagittaria trifolia Diterpenoid (Compound 11) on Colon Cancer Cells

Cell LineIC50 (µM)
HCT-11615.2 ± 1.3
SW48021.5 ± 2.1

Data extracted from "Anti-proliferative effects of diterpenoids from Sagittaria trifolia L. tubers on colon cancer cells by targeting the NF-κB pathway" and represents the concentration required to inhibit cell growth by 50%.

Mechanistic studies revealed that this compound inhibited the phosphorylation of IKKα/β and IκBα, which subsequently blocked the nuclear translocation of the NF-κB p65 subunit. This led to the downregulation of NF-κB target genes involved in cell proliferation and survival, such as c-Myc, Cyclin D1, and Bcl-2.

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the underlying mechanisms and the process of therapeutic target validation, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Points of Inhibition Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkB IκB NFkB NF-κB (p65/p50) IkB->NFkB IkB_p p-IκB IkB->IkB_p Phosphorylation NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression Sagittatoside_C This compound (Hypothesized) Sagittatoside_C->IKK_complex IKK_Inhibitors IKK_Inhibitors IKK_Inhibitors->IKK_complex Proteasome_Inhibitors Proteasome_Inhibitors Proteasome_Inhibitors->Proteasome

Caption: NF-κB Signaling Pathway and Points of Therapeutic Intervention.

Experimental_Workflow Start Hypothesis: This compound inhibits NF-κB pathway Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, XTT) Treatment->Cell_Viability Western_Blot Western Blot Analysis (p-IKK, p-IκBα, p-p65) Treatment->Western_Blot Reporter_Assay NF-κB Reporter Assay (Luciferase) Treatment->Reporter_Assay Nuclear_Translocation Immunofluorescence (p65 Localization) Treatment->Nuclear_Translocation Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis Nuclear_Translocation->Data_Analysis Conclusion Validation of Therapeutic Target Data_Analysis->Conclusion

Caption: Experimental Workflow for Validating NF-κB Pathway Inhibition.

Detailed Experimental Protocols

For the validation of therapeutic targets, rigorous and reproducible experimental methodologies are paramount. Below are detailed protocols for key experiments cited in the validation of NF-κB pathway inhibitors.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the test compound on cancer cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

2. Western Blot Analysis for NF-κB Pathway Proteins

  • Objective: To assess the phosphorylation status and protein levels of key components of the NF-κB signaling pathway.

  • Protocol:

    • Treat cells with the test compound for the desired time, with or without a stimulant (e.g., TNF-α).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. NF-κB Luciferase Reporter Assay

  • Objective: To measure the transcriptional activity of NF-κB.

  • Protocol:

    • Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

    • After 24 hours, treat the cells with the test compound for a specified duration, followed by stimulation with an NF-κB activator (e.g., TNF-α).

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

4. Immunofluorescence for NF-κB p65 Nuclear Translocation

  • Objective: To visualize the subcellular localization of the NF-κB p65 subunit.

  • Protocol:

    • Grow cells on glass coverslips and treat with the test compound and/or a stimulant.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize the cells using a fluorescence microscope.

Conclusion

While direct evidence for the therapeutic targets of this compound is still under investigation, the available data on related diterpenoids from Sagittaria species strongly suggest that the NF-κB pathway is a primary target. The comparative analysis with established NF-κB inhibitors highlights the potential for this compound to emerge as a novel therapeutic agent with a distinct pharmacological profile. The provided experimental protocols offer a robust framework for the systematic validation of its mechanism of action and therapeutic efficacy. Further research is warranted to fully elucidate the specific interactions of this compound with the components of the NF-κB signaling cascade and to evaluate its potential in preclinical and clinical settings.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Sagittatoside C Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Sagittatoside C, a key bioactive steroidal saponin, is critical for pharmacokinetic studies, quality control of herbal medicines, and formulation development. The selection of an appropriate analytical method is paramount to ensure data integrity and reliability. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of this compound. The information is based on established validation principles and data from analogous compounds due to the limited availability of direct comparative studies for this compound.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of HPLC, UPLC, and LC-MS/MS methods for the quantification of compounds structurally similar to this compound. These values serve as a benchmark for what can be expected when developing and validating a method for this compound.

Parameter HPLC-ELSD UPLC-ELSD LC-MS/MS
Linearity Range (µg/mL) 10 - 10005 - 5000.1 - 100
Correlation Coefficient (r²) > 0.995> 0.998> 0.999
Limit of Detection (LOD) (µg/mL) 2.51.00.02
Limit of Quantification (LOQ) (µg/mL) 1050.1
Intra-day Precision (%RSD) < 5%< 3%< 2%
Inter-day Precision (%RSD) < 8%< 5%< 4%
Accuracy (% Recovery) 92 - 108%95 - 105%98 - 102%
Run Time (minutes) 20 - 305 - 102 - 5

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-ELSD, UPLC-ELSD, and LC-MS/MS are provided below. These protocols are based on established methods for similar saponin compounds.

1. Sample Preparation (from a hypothetical plant matrix):

  • Accurately weigh 1.0 g of powdered plant material.

  • Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and repeat the extraction process twice.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 5 mL of methanol and filter through a 0.45 µm syringe filter before analysis.

2. HPLC-ELSD Method:

  • Instrumentation: High-Performance Liquid Chromatography system with an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and water (B).

    • 0-10 min: 20-30% A

    • 10-25 min: 30-50% A

    • 25-30 min: 50-20% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • ELSD Drift Tube Temperature: 100°C.

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

3. UPLC-ELSD Method:

  • Instrumentation: Ultra-Performance Liquid Chromatography system with an ELSD.

  • Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and water (B).

    • 0-2 min: 25-40% A

    • 2-5 min: 40-60% A

    • 5-7 min: 60-25% A

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • ELSD Drift Tube Temperature: 90°C.

  • Nebulizer Gas (Nitrogen) Pressure: 4.0 bar.

4. LC-MS/MS Method:

  • Instrumentation: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in Acetonitrile (A) and 0.1% formic acid in water (B).

    • 0-1 min: 30-50% A

    • 1-3 min: 50-80% A

    • 3-4 min: 80-30% A

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Negative ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

Mandatory Visualization

The following diagrams illustrate the key workflows in the cross-validation of analytical methods for this compound quantification.

Analytical_Method_Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome Dev_HPLC Develop & Validate HPLC Method QC_Prep Prepare QC Samples (Low, Mid, High) Dev_HPLC->QC_Prep Dev_UPLC Develop & Validate UPLC Method Dev_UPLC->QC_Prep Dev_LCMS Develop & Validate LC-MS Method Dev_LCMS->QC_Prep Analyze_HPLC Analyze QCs with HPLC QC_Prep->Analyze_HPLC Analyze_UPLC Analyze QCs with UPLC QC_Prep->Analyze_UPLC Analyze_LCMS Analyze QCs with LC-MS QC_Prep->Analyze_LCMS Stat_Compare Statistical Comparison of Results Analyze_HPLC->Stat_Compare Analyze_UPLC->Stat_Compare Analyze_LCMS->Stat_Compare Assess Assess Comparability (Acceptance Criteria) Stat_Compare->Assess Report Final Report Assess->Report

Caption: General workflow for analytical method cross-validation.

Sample_Analysis_Workflow Start Start: Sample Collection (e.g., Plant Material, Plasma) Extraction Extraction of This compound Start->Extraction Purification Sample Clean-up/ Purification Extraction->Purification Analysis Instrumental Analysis (HPLC/UPLC/LC-MS) Purification->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Final Concentration Result Quantification->Result

Caption: General workflow for sample analysis of this compound.

Comparative Analysis of Sagittatoside C Derivatives: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the research and development of Sagittatoside C derivatives. At present, there is a notable absence of published studies detailing the synthesis, biological evaluation, or comparative analysis of these compounds. This scarcity of data prevents the construction of a detailed comparative guide on their biological activities as initially requested.

While the parent compound, this compound, has been identified as a constituent of Tinospora sagittata, extensive research into its specific biological effects and those of its potential derivatives has yet to be undertaken. The exploration of structure-activity relationships (SAR) for this compound, a crucial step in understanding how structural modifications might influence its therapeutic potential, also remains an uncharted area of investigation.

For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The lack of existing data underscores a nascent field of study with the potential for novel discoveries. Future research efforts could be directed towards the following:

  • Isolation and Characterization: Further isolation and detailed structural elucidation of this compound from natural sources to ensure a thorough understanding of the parent molecule.

  • Synthetic derivatization: The chemical synthesis of a library of this compound derivatives with systematic modifications to its core structure.

  • Biological Screening: Comprehensive in vitro and in vivo screening of these newly synthesized derivatives to evaluate a wide range of biological activities, including but not limited to anti-cancer, anti-inflammatory, neuroprotective, and cardiovascular effects.

  • Structure-Activity Relationship Studies: A systematic analysis of how specific structural changes in the derivatives correlate with their biological activities to guide the design of more potent and selective compounds.

The development of such a research program would be instrumental in unlocking the potential of this compound and its analogs as future therapeutic agents.

A Look at Related C-Glycosides: Paving the Way for Future Research

While direct comparative data on this compound derivatives is unavailable, the study of other C-glycosides can provide valuable insights and a methodological framework for future investigations. For instance, extensive research has been conducted on compounds like Lanatoside C , another cardiac glycoside. Studies on Lanatoside C have demonstrated its potent anti-cancer activities, and a wealth of experimental data on its mechanisms of action is available.[1][2][3][4][5][6]

The methodologies employed in the study of Lanatoside C and other C-glycosides, including detailed experimental protocols for assessing cytotoxicity, apoptosis induction, and signaling pathway modulation, can serve as a blueprint for the future evaluation of this compound derivatives.

Proposed Experimental Workflow for Future Studies

For researchers venturing into the study of this compound derivatives, a structured experimental workflow would be essential. The following diagram outlines a potential approach, from initial synthesis to in-depth biological characterization.

G Experimental Workflow for this compound Derivatives cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Structural Elucidation (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Purification->Cytotoxicity Signaling Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) Cytotoxicity->Signaling AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Levels) Neuroprotection Neuroprotection Assays (e.g., Oxidative Stress Models) Cardiovascular Cardiovascular Effect Assays (e.g., Enzyme Inhibition) Animal Animal Model Studies (e.g., Xenograft Models) Signaling->Animal Apoptosis Apoptosis Assays (e.g., Flow Cytometry) Enzyme Enzyme Inhibition Kinetics Toxicity Toxicology & PK/PD Studies Animal->Toxicity

Figure 1. A proposed workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

The field of this compound derivatives is currently an open frontier in medicinal chemistry and pharmacology. While the lack of existing data prevents a comparative analysis at this time, it also highlights a significant opportunity for pioneering research. By leveraging the knowledge gained from the study of other C-glycosides and employing systematic experimental approaches, the scientific community can begin to explore the therapeutic potential of this promising, yet understudied, class of natural compounds. The insights gained from such studies will be invaluable for the development of novel drugs for a variety of diseases.

References

Independent Replication of Published Findings on Sagittatoside C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sagittatoside C, a flavonoid isolated from plants of the Epimedium genus, has been identified as a component of traditional herbal remedies. However, a comprehensive review of peer-reviewed scientific literature reveals a significant gap in the independent replication and in-depth biological characterization of this specific compound. While its presence in Epimedium extracts is documented, dedicated studies on the bioactivity, signaling pathways, and mechanism of action of isolated this compound are currently unavailable. This guide provides an overview of the existing, limited data on this compound and, for comparative context, summarizes the well-documented biological activities of the Epimedium genus and its major active constituents.

This compound: Current State of Research

Our extensive search for published findings on this compound did not yield any dedicated studies on its specific biological effects or signaling pathways. The current body of research primarily focuses on the identification and quantification of this compound within Epimedium extracts and some preliminary metabolic studies.

One study investigated the metabolism of flavonoids from Herba Epimedii in zebrafish larvae and observed the transformation of Epimedin C into this compound.[1] Another study screened a traditional Chinese medicine formula containing this compound for antioxidant activity, but the contribution of this compound to the overall effect was not isolated.[2][3]

Comparative Analysis: Biological Activities of Epimedium Extracts

Given the lack of specific data for this compound, this guide provides a comparative overview of the known biological activities of Epimedium extracts, which contain this compound among other flavonoids. The primary active constituents responsible for the therapeutic effects of Epimedium are believed to be other flavonoids like Icariin.[4][5][6]

Biological ActivityKey Findings from Epimedium StudiesMajor Active Compounds Implicated
Anti-inflammatory Effects Extracts have been shown to inhibit pro-inflammatory mediators.[4]Icariin[4]
Anti-osteoporosis Activity Phytoestrogen flavonoids from Epimedium have demonstrated beneficial effects in preventing bone loss.[6]Icariin[6]
Neuroprotective Effects Preclinical studies suggest neuroprotective properties.[6]Not specified
Immunomodulatory Effects Epimedium has shown immunomodulatory activity in preclinical research.[6]Not specified
Anticancer Effects Some studies indicate anticancer effects and the reversal of multidrug resistance in tumor cells.[6]Flavonoids[7]

Experimental Protocols

Due to the absence of published research on the specific biological activities of this compound, detailed experimental protocols for this compound cannot be provided. Methodologies for the identification and quantification of this compound in plant extracts and biological matrices have been described.[8][9]

Example Protocol: Identification of this compound in Rat Plasma using RRLC/TOFMS[8]

  • Sample Preparation: Rat plasma samples are pretreated and subjected to rapid-resolution liquid chromatography (RRLC).

  • Chromatography: Separation is achieved on a specific column with a defined mobile phase gradient.

  • Mass Spectrometry: Time-of-flight mass spectrometry (TOFMS) is used to detect and identify compounds based on their accurate mass and fragmentation patterns.

  • Identification: The presence of this compound is confirmed by comparing the retention time and mass spectral data with a known standard.

Signaling Pathways and Experimental Workflows

As no studies have elucidated the signaling pathways modulated by this compound, diagrams for its specific mechanisms of action cannot be generated. To illustrate the type of diagrams that would be relevant had the data been available, a hypothetical workflow for screening natural products for bioactivity is presented below.

G cluster_0 Screening Workflow A Epimedium Extract Preparation B Fractionation & Isolation of Compounds A->B C This compound Purification B->C D In vitro Bioactivity Assays (e.g., Cytotoxicity, Enzyme Inhibition) C->D E Hit Identification D->E F Mechanism of Action Studies (e.g., Western Blot, qPCR) E->F G Signaling Pathway Elucidation F->G

Fig. 1: A generalized workflow for natural product drug discovery.

Future Directions

The current body of scientific literature indicates that this compound is an understudied flavonoid. To ascertain its therapeutic potential, future research should focus on:

  • Isolation and Purification: Obtaining pure this compound to enable rigorous biological testing.

  • In vitro and In vivo Studies: Conducting comprehensive studies to determine its bioactivities, including potential anti-inflammatory, anti-cancer, or other therapeutic effects.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its effects.

  • Comparative Analyses: Once foundational data is established, performing comparative studies against existing therapeutic agents.

Until such research is conducted and independently replicated, the specific biological functions and therapeutic relevance of this compound remain speculative. Researchers are encouraged to address this knowledge gap to fully understand the pharmacological landscape of Epimedium flavonoids.

References

Hypothetical Comparative Analysis of Sagittatoside C-Treated Cells: A Transcriptomic and Proteomic Perspective

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available research on the comprehensive transcriptomic or proteomic effects of Sagittatoside C on cells. To fulfill the structural and content requirements of this request, this guide presents a hypothetical comparative analysis based on data for a related and well-studied cardiac glycoside, Lanatoside C . The experimental data and pathway modulations described herein are based on published studies of Lanatoside C and are intended to serve as an illustrative example of a comparative transcriptomics and proteomics guide.

This guide provides an objective comparison of hypothetical cellular changes induced by Lanatoside C treatment, supported by illustrative experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals interested in the cellular mechanisms of cardiac glycosides.

Data Presentation: Summary of Quantitative Changes

The following tables summarize the hypothetical quantitative transcriptomic and proteomic changes observed in cancer cell lines (e.g., MCF-7, A549, HepG2) following treatment with Lanatoside C compared to untreated control cells. These changes are inferred from the known effects of Lanatoside C on various signaling pathways.

Table 1: Hypothetical Differentially Expressed Genes (DEGs) in Lanatoside C-Treated Cells

Gene SymbolGene NameLog2 Fold Change (Hypothetical)p-value (Hypothetical)Associated Pathway/Function
Down-regulated Genes
CCND1Cyclin D1-2.5< 0.01Cell Cycle, Wnt Signaling
MYCc-Myc-3.0< 0.01Cell Proliferation, Wnt Signaling
GSK3AGlycogen synthase kinase 3 alpha-1.8< 0.05Wnt Signaling
CTNNB1Catenin beta 1-2.1< 0.01Wnt Signaling
BCL2B-cell lymphoma 2-2.8< 0.01Apoptosis
Up-regulated Genes
CDKN1ACyclin dependent kinase inhibitor 1A (p21)2.2< 0.05Cell Cycle Arrest
BAXBCL2 associated X, apoptosis regulator2.6< 0.01Apoptosis
CASP3Caspase 32.0< 0.05Apoptosis
CASP9Caspase 91.9< 0.05Apoptosis
FOSFos proto-oncogene, AP-1 transcription factor subunit1.7< 0.05MAPK Signaling
NFKBIANFKB inhibitor alpha1.5< 0.05NF-κB Signaling
TNFAIP3TNF alpha induced protein 31.6< 0.05TNF Signaling

Table 2: Hypothetical Differentially Abundant Proteins in Lanatoside C-Treated Cells

Protein NameUniProt IDLog2 Fold Change (Hypothetical)p-value (Hypothetical)Associated Pathway/Function
Down-regulated Proteins
Cyclin D1P24385-2.8< 0.01Cell Cycle, Wnt Signaling
c-MycP01106-3.2< 0.01Cell Proliferation, Wnt Signaling
β-cateninP35222-2.5< 0.01Wnt Signaling
Bcl-2P10415-3.0< 0.01Apoptosis
p-Akt (Ser473)P31749-2.0< 0.05PI3K/Akt Signaling
Up-regulated Proteins
p21P389362.5< 0.05Cell Cycle Arrest
BaxQ078122.9< 0.01Apoptosis
Cleaved Caspase-3P425742.3< 0.05Apoptosis
Cleaved Caspase-9P552112.1< 0.05Apoptosis
p-p38 MAPKQ165391.8< 0.05MAPK Signaling
p-JNKP459831.9< 0.05MAPK Signaling

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in a comparative transcriptomic and proteomic analysis of Lanatoside C-treated cells.

Transcriptomics Analysis (RNA-Seq)
  • Cell Culture and Treatment: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are treated with a vehicle control (e.g., DMSO) or Lanatoside C at a predetermined IC50 concentration for 24 hours.

  • RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation and Sequencing: RNA-seq libraries are prepared from 1 µg of total RNA using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves poly(A) mRNA selection, fragmentation, reverse transcription to cDNA, end repair, A-tailing, adapter ligation, and PCR amplification. The final libraries are quantified and sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate 150 bp paired-end reads.

  • Data Analysis: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using a tool like Trimmomatic. The cleaned reads are then aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2. Gene expression is quantified using featureCounts or a similar tool to generate a count matrix. Differential gene expression analysis between Lanatoside C-treated and control samples is performed using DESeq2 or edgeR in R. Genes with a |log2 fold change| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.

Proteomics Analysis (LC-MS/MS)
  • Cell Lysis and Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors. The lysate is sonicated and centrifuged to pellet cell debris, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA assay.

  • Protein Digestion: A total of 100 µg of protein from each sample is reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and then digested overnight at 37°C with sequencing-grade trypsin.

  • Peptide Desalting: The resulting peptide mixture is desalted and cleaned up using C18 solid-phase extraction (SPE) cartridges. The peptides are then dried under vacuum and reconstituted in a solution suitable for mass spectrometry analysis.

  • LC-MS/MS Analysis: The peptide samples are analyzed on a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris 480) coupled with a nano-liquid chromatography system. Peptides are separated on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid. The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the top 20 most intense precursor ions from each full MS scan are selected for HCD fragmentation and MS/MS analysis.

  • Data Analysis: The raw MS data files are processed using a proteomics software suite like MaxQuant. Peptide and protein identification is performed by searching the MS/MS spectra against a human protein database (e.g., UniProt). Label-free quantification (LFQ) is used to determine the relative abundance of proteins across samples. Proteins with a |log2 fold change| > 1 and a p-value < 0.05 are considered significantly differentially abundant.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways modulated by Lanatoside C, the experimental workflows, and the logical relationships in the data analysis.

experimental_workflow cluster_transcriptomics Transcriptomics (RNA-Seq) cluster_proteomics Proteomics (LC-MS/MS) cluster_integration Integrated Analysis T1 Cell Culture & Lanatoside C Treatment T2 Total RNA Extraction T1->T2 T3 mRNA Library Preparation T2->T3 T4 High-Throughput Sequencing T3->T4 T5 Data Analysis (Alignment, Quantification) T4->T5 T6 Differentially Expressed Genes (DEGs) T5->T6 I1 Pathway & Functional Enrichment Analysis T6->I1 P1 Cell Culture & Lanatoside C Treatment P2 Protein Extraction & Digestion P1->P2 P3 Peptide Desalting P2->P3 P4 LC-MS/MS Analysis P3->P4 P5 Data Analysis (Identification, Quantification) P4->P5 P6 Differentially Abundant Proteins P5->P6 P6->I1

Figure 1: Experimental workflow for transcriptomic and proteomic analysis.

PI3K_AKT_mTOR_pathway LanatosideC Lanatoside C PI3K PI3K LanatosideC->PI3K inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: Lanatoside C inhibition of the PI3K/Akt/mTOR signaling pathway.

Wnt_signaling_pathway LanatosideC Lanatoside C GSK3 GSK3α/β LanatosideC->GSK3 activates? TargetGenes Target Gene Expression (c-Myc, Cyclin D1) LanatosideC->TargetGenes inhibits BetaCatenin β-catenin GSK3->BetaCatenin promotes degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TCF_LEF->TargetGenes

Figure 3: Modulation of the Wnt/β-catenin signaling pathway by Lanatoside C.

MAPK_signaling_pathway LanatosideC Lanatoside C MEK1 MEK1 LanatosideC->MEK1 activates p38 p38 MAPK LanatosideC->p38 activates JNK SAPK/JNK LanatosideC->JNK activates Apoptosis Apoptosis MEK1->Apoptosis p38->Apoptosis CellCycleArrest G2/M Arrest p38->CellCycleArrest JNK->Apoptosis

Figure 4: Activation of MAPK signaling pathways by Lanatoside C.

Unveiling the Molecular Machinery: A Comparative Guide to the Genetic Validation of Lanatoside C's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a clear mechanism of action is paramount. This guide provides a comparative analysis of the genetic approaches used to validate the therapeutic target of the cardiac glycoside Lanatoside C. Due to the limited research on Sagittatoside C, this guide will focus on the well-characterized Lanatoside C and compare its genetically validated mechanism with another prominent cardiac glycoside, Ouabain.

Cardiac glycosides, a class of naturally derived compounds, have long been used in the treatment of heart failure and atrial fibrillation.[1] Their primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining electrochemical gradients across the cell membrane.[1][2] More recently, these compounds have garnered significant interest for their potential as anticancer agents.[3][4] Genetic validation techniques, such as RNA interference (RNAi) and CRISPR-Cas9, have become indispensable tools for confirming that the biological effects of a drug are indeed mediated by its intended target.

The Central Role of Na+/K+-ATPase in the Action of Lanatoside C

Lanatoside C exerts its biological effects by binding to the α-subunit of the Na+/K+-ATPase, encoded by the ATP1A1 gene. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, enhancing cardiac contractility. In cancer cells, this ionic disruption triggers a cascade of downstream signaling events, leading to cell cycle arrest, apoptosis, and autophagy.[4][5]

Genetic knockdown of the ATP1A1 gene has been instrumental in validating this mechanism. Studies have shown that reducing the expression of the Na+/K+-ATPase α1 subunit can modulate the cellular response to cardiac glycosides, providing direct evidence of on-target activity.

Comparative Analysis: Lanatoside C vs. Ouabain

While both Lanatoside C and Ouabain belong to the cardiac glycoside family and target the Na+/K+-ATPase, they exhibit differences in their isoform selectivity and downstream signaling, making a comparative analysis valuable for understanding the nuances of this drug class.

FeatureLanatoside COuabain
Primary Target Na+/K+-ATPase α-subunitNa+/K+-ATPase α-subunit
Anticancer Activity Induces G2/M cell cycle arrest, apoptosis, and ferroptosis in various cancer cell lines.[5][6]Potent inhibitor of cancer cell growth, known to induce apoptosis and immunogenic cell death.[3][7]
Reported IC50 Values (Anticancer) A549 (Lung): 56.49 ± 5.3 nM, HepG2 (Liver): 0.238 ± 0.16 µM, MCF-7 (Breast): 0.4 ± 0.1 µM[5]MDA-MB-231 (Breast): 89 nM, A549 (Lung): 17 nM[7]
Downstream Signaling Attenuates MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR pathways.[5][8] Induces apoptosis through PKCδ activation.[9]Inhibits STAT1 activation, suppresses IDO1 expression.[7]

Table 1: Comparison of Lanatoside C and Ouabain. This table summarizes the key features of Lanatoside C and Ouabain, highlighting their shared target and differences in anticancer activity and downstream signaling pathways.

Genetic Validation of the Mechanism of Action

The cornerstone of validating the mechanism of action for Na+/K+-ATPase inhibitors lies in demonstrating that the depletion of the target protein alters the drug's efficacy. The following table summarizes experimental data from studies using siRNA to knock down the ATP1A1 subunit.

Cell LineCardiac GlycosideGenetic InterventionOutcomeReference
MDA-MB-231 (Breast Cancer)Ouabain (100 nM)siRNA against ATP1A1Enhanced inhibition of STAT1 phosphorylation.[10]
A549 (Lung Cancer)Ouabain (10-25 nM)siRNA against ATP1A1Enhanced inhibition of STAT1 phosphorylation.[10]
HeLa S3Aurilide B (a compound whose cytotoxicity is regulated by ATP1A1)siRNA against ATP1A1Significantly sensitized cells to the compound.[11]

Table 2: Quantitative Data on the Genetic Validation of Cardiac Glycoside Activity. This table presents data from studies where siRNA-mediated knockdown of ATP1A1 was used to confirm the on-target effect of cardiac glycosides.

The data consistently show that reducing the levels of the Na+/K+-ATPase α1 subunit potentiates the effects of cardiac glycosides on downstream signaling pathways. This provides strong evidence that the observed cellular responses are a direct consequence of the drug binding to its intended target.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Lanatoside_C_Signaling_Pathway Lanatoside_C Lanatoside C Na_K_ATPase Na+/K+-ATPase (ATP1A1) Lanatoside_C->Na_K_ATPase Inhibition MAPK_Wnt_STAT_PI3K MAPK, Wnt, JAK-STAT, PI3K/AKT/mTOR Pathway Attenuation Lanatoside_C->MAPK_Wnt_STAT_PI3K Intracellular_Na ↑ Intracellular Na+ Na_K_ATPase->Intracellular_Na Intracellular_Ca ↑ Intracellular Ca2+ Intracellular_Na->Intracellular_Ca PKC_delta PKCδ Activation Intracellular_Ca->PKC_delta Apoptosis Apoptosis PKC_delta->Apoptosis MAPK_Wnt_STAT_PI3K->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest MAPK_Wnt_STAT_PI3K->Cell_Cycle_Arrest

Figure 1: Lanatoside C Signaling Pathway. This diagram illustrates the proposed mechanism of action of Lanatoside C, starting from the inhibition of Na+/K+-ATPase to the downstream effects on signaling pathways leading to apoptosis and cell cycle arrest.

siRNA_Validation_Workflow cluster_0 Cell Culture cluster_1 Treatment and Analysis Start Plate Cells Transfection Transfect with siRNA (Control vs. ATP1A1) Start->Transfection Incubation1 Incubate (e.g., 48h) Transfection->Incubation1 Treatment Treat with Lanatoside C / Ouabain Incubation1->Treatment Incubation2 Incubate (e.g., 24h) Treatment->Incubation2 Analysis Analyze Downstream Effects (e.g., Western Blot, Cell Viability Assay) Incubation2->Analysis Result Compare Effects in Control vs. Knockdown Cells Analysis->Result

Figure 2: siRNA Validation Workflow. This diagram outlines the key steps in a typical siRNA knockdown experiment to validate the mechanism of action of a compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the key genetic validation techniques discussed.

siRNA-Mediated Knockdown of ATP1A1

Objective: To transiently reduce the expression of the Na+/K+-ATPase α1 subunit to assess the on-target effect of Lanatoside C.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium

  • siRNA targeting human ATP1A1 and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

  • Reagents for Western blotting or other downstream analysis

Protocol:

  • Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50 pmol of siRNA (either ATP1A1 targeting or control) into 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and fresh medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to allow for gene knockdown.

  • Treatment and Analysis: After the incubation period, treat the cells with Lanatoside C at the desired concentration for a specified time (e.g., 24 hours).

  • Validation of Knockdown and Downstream Analysis: Harvest the cells and validate the knockdown efficiency by Western blotting for the ATP1A1 protein. Analyze the downstream effects of Lanatoside C treatment (e.g., apoptosis markers, cell viability) and compare the results between the control and ATP1A1 knockdown cells.

CRISPR-Cas9-Mediated Knockout of ATP1A1

Objective: To generate a stable cell line with a permanent knockout of the ATP1A1 gene for long-term studies on the mechanism of action of Lanatoside C.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • CRISPR-Cas9 plasmid expressing Cas9 and a guide RNA (gRNA) targeting an early exon of ATP1A1

  • Transfection reagent suitable for plasmids (e.g., Lipofectamine 3000)

  • Puromycin or other selection antibiotic

  • 96-well plates for single-cell cloning

  • Reagents for genomic DNA extraction, PCR, and sequencing

Protocol:

  • gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the ATP1A1 gene into a suitable CRISPR-Cas9 expression vector.

  • Transfection: Transfect the cancer cells with the CRISPR-Cas9-ATP1A1 gRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium to eliminate non-transfected cells.

  • Single-Cell Cloning: After selection, dilute the surviving cells to a concentration of approximately 1 cell/100 µL and plate 100 µL per well in 96-well plates to isolate single clones.

  • Clone Expansion and Screening: Expand the single-cell clones and screen for ATP1A1 knockout by genomic DNA PCR and sequencing to identify clones with frameshift mutations.

  • Functional Validation: Confirm the absence of the ATP1A1 protein in the knockout clones by Western blotting.

  • Phenotypic Analysis: Use the validated ATP1A1 knockout cell line to assess the effect of Lanatoside C treatment, comparing it to the parental cell line to confirm that the drug's activity is dependent on the presence of its target.

Conclusion

The genetic validation of a drug's mechanism of action is a critical step in modern drug discovery and development. The use of techniques like siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout has provided compelling evidence that the biological effects of cardiac glycosides such as Lanatoside C are mediated through their interaction with the Na+/K+-ATPase. This guide has provided a comparative overview of Lanatoside C and Ouabain, presented quantitative data supporting the on-target activity of this drug class, and detailed the experimental protocols necessary for researchers to perform these validation studies. By employing these genetic approaches, the scientific community can continue to unravel the complex signaling networks modulated by these potent natural compounds, paving the way for their potential repurposing in oncology and other therapeutic areas.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Sagittatoside C

Author: BenchChem Technical Support Team. Date: November 2025

Key Safety and Handling Data

The following table summarizes essential safety information based on data for similar glycoside compounds. This information should be considered as a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

PropertyGeneral Information
Hazard Classification While not definitively classified, similar compounds may be harmful if swallowed.[1]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (safety goggles with side-shields), and face protection.[2] In case of dust, use a suitable respirator.[2]
Handling Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2] Use only outdoors or in a well-ventilated area.[2]
First Aid Measures If on skin: Wash with plenty of soap and water.[2] If inhaled: Remove person to fresh air.[2] If in eyes: Rinse cautiously with water for several minutes.[2] If swallowed: Rinse mouth and call a physician.[2]
Spill Response Evacuate personnel to a safe area.[2] Prevent further leakage or spillage if safe to do so.[2] Absorb with liquid-binding material and decontaminate surfaces with alcohol.[2]
Storage Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed.

Disposal Workflow

The proper disposal of Sagittatoside C waste is critical to prevent environmental contamination and ensure a safe laboratory environment. The following diagram outlines the decision-making process and necessary steps for its disposal.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal A Unused/Expired This compound (Solid) D Collect in a labeled, sealed hazardous waste container. A->D B Contaminated Labware (Gloves, Pipettes, etc.) E Collect in a designated, sealed hazardous waste bag. B->E C This compound Solutions (Aqueous or Solvent) F Collect in a labeled, leak-proof hazardous liquid waste container. C->F G Store in a designated hazardous waste accumulation area. D->G E->G F->G H Arrange for pickup by a certified hazardous waste disposal service. G->H I Follow all local, state, and federal regulations. H->I

Caption: Workflow for the proper disposal of this compound.

Detailed Experimental Protocols for Disposal

The following procedures provide a step-by-step guide for the safe disposal of this compound in various forms.

1. Solid this compound Waste (Unused or Expired Product)

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Collection:

    • Carefully place the solid this compound into a designated hazardous chemical waste container.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".

    • Seal the container tightly.

  • Storage: Store the sealed container in a designated and secure hazardous waste accumulation area, away from incompatible materials.

2. Contaminated Laboratory Materials

  • PPE: Wear appropriate PPE as described above.

  • Waste Segregation:

    • Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound are considered contaminated waste.

    • Place these items into a designated, clearly labeled hazardous waste bag or container.

  • Storage: Seal the bag or container and store it in the designated hazardous waste area.

3. Liquid this compound Waste (Solutions)

  • PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Collection:

    • Do not pour this compound solutions down the drain.

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.

    • The container must be compatible with the solvent used in the solution.

  • Storage: Securely cap the container and place it in the designated hazardous waste accumulation area.

4. Final Disposal Procedures

  • Professional Disposal: All segregated and properly labeled this compound waste must be disposed of through a licensed and certified hazardous waste disposal company.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of chemical waste.[2]

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sagittatoside C
Reactant of Route 2
Reactant of Route 2
Sagittatoside C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.